4-Hydroxybenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4,8H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRCLGLKRZLKHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061797 | |
| Record name | Benzenesulfonamide, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1576-43-8 | |
| Record name | 4-Hydroxybenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Hydroxybenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxybenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20848 | |
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| Record name | Benzenesulfonamide, 4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-hydroxybenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | P-HYDROXYBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IIT7R7VPJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Hydroxybenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-Hydroxybenzenesulfonamide is a crucial chemical intermediate in the synthesis of various pharmaceuticals, including carbonic anhydrase inhibitors and other bioactive molecules. Its structure, featuring a phenol, a benzene ring, and a sulfonamide group, provides a versatile scaffold for drug design and development. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailing the underlying reaction mechanisms, step-by-step experimental protocols, and relevant quantitative data. The guide focuses on two principal routes: the direct chlorosulfonation of phenol and a multi-step synthesis originating from acetanilide. Diagrams for all pathways and mechanisms are provided to facilitate a clear understanding of the chemical transformations involved.
Principal Synthesis Pathways
The synthesis of this compound can be primarily achieved through two distinct and well-established routes.
-
Pathway 1: Direct Synthesis from Phenol. This is the most direct approach, involving the chlorosulfonation of phenol followed by ammonolysis. It is often favored for its efficiency and fewer reaction steps.
-
Pathway 2: Multi-step Synthesis from Acetanilide. This indirect route involves the synthesis of 4-aminobenzenesulfonamide (sulfanilamide) as an intermediate, which is then converted to the target molecule via a diazonium salt. This pathway is more complex but leverages readily available starting materials and well-understood reactions in sulfa drug synthesis.
Spectroscopic data for 4-Hydroxybenzenesulfonamide (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxybenzenesulfonamide (also known as 4-sulfamoylphenol), a key chemical intermediate. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols for acquiring this data are also provided, along with graphical representations of the analytical workflow and data interpretation logic.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The data presented here is for spectra typically acquired in deuterated dimethyl sulfoxide (DMSO-d₆). Aromatic protons of sulfonamide derivatives generally show signals in the region between 6.51 and 7.70 ppm, while the proton of the sulfonamide –SO₂NH– group appears as a singlet between 8.78 and 10.15 ppm.[1] The aromatic carbons of such derivatives exhibit signals in the region between 111.83 and 160.11 ppm.[1]
| ¹H NMR (DMSO-d₆) | |||
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.6 | Doublet | Value not available | Ar-H (ortho to -SO₂NH₂) |
| ~6.9 | Doublet | Value not available | Ar-H (ortho to -OH) |
| ~9.8 | Singlet | - | Ar-OH |
| ~7.2 | Singlet | - | -SO₂NH₂ |
| ¹³C NMR (DMSO-d₆) | |
| Chemical Shift (δ) ppm | Assignment |
| ~159 | C-OH |
| ~135 | C-SO₂NH₂ |
| ~128 | CH (ortho to -SO₂NH₂) |
| ~115 | CH (ortho to -OH) |
Note: Specific, experimentally verified high-resolution peak data with coupling constants were not available in the searched literature. The presented data is an educated estimation based on typical chemical shifts for similar structures.
Table 2: IR Spectroscopic Data (KBr Pellet)
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For solid samples like this compound, the KBr pellet method is a common sample preparation technique.[2] The characteristic asymmetric and symmetric stretching vibrations for the SO₂ group in sulfonamides appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. The S-N stretching vibration is typically observed in the region of 914–895 cm⁻¹.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 | Strong, Broad | O-H stretch (phenolic) |
| ~3350, ~3250 | Strong | N-H stretch (sulfonamide) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic) |
| ~1320 | Strong | SO₂ asymmetric stretch |
| ~1150 | Strong | SO₂ symmetric stretch |
| ~900 | Medium | S-N stretch |
| ~830 | Strong | C-H out-of-plane bend (para-substituted) |
Note: This is a representative peak list based on characteristic functional group absorptions for sulfonamides and phenols. Specific peak values may vary slightly.
Table 3: Mass Spectrometry Data (GC-MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The gas chromatography-mass spectrometry (GC-MS) data for this compound reveals a molecular ion peak and several key fragment ions.[2] The fragmentation of aromatic sulfonamides can involve the loss of SO₂.[3]
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment |
| 173 | Moderate | [M]⁺ (Molecular Ion) |
| 157 | High | [M - NH₂]⁺ |
| 93 | High | [M - SO₂NH₂]⁺ (phenolic fragment) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of dry this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
Data Acquisition (¹H and ¹³C NMR):
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.
-
Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.
-
The compound will be separated on the GC column and subsequently introduced into the mass spectrometer.
-
The mass spectrometer will ionize the sample (typically by electron impact, EI) and separate the resulting ions based on their mass-to-charge ratio.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
Visualizations
The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 4-Hydroxybenzenesulfonamide (CAS 1576-43-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxybenzenesulfonamide (CAS 1576-43-8), a key chemical intermediate with significant applications in the pharmaceutical and dye industries. This document details its physicochemical properties, spectroscopic data, a representative synthesis protocol, and its primary mechanism of action as a carbonic anhydrase inhibitor. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding for researchers and drug development professionals.
Chemical and Physical Properties
This compound, also known as p-phenolsulfonamide or 4-sulfamoylphenol, is a yellow crystalline powder.[1] It serves as a crucial building block in the synthesis of various organic molecules.[1]
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₃S | [1][2][3] |
| Molecular Weight | 173.19 g/mol | [1][2][4] |
| CAS Number | 1576-43-8 | [1][2][3] |
| Appearance | Yellow/Crystalline Powder | [1] |
| Melting Point | 174°C | [1] |
| Boiling Point | 397.5°C at 760 mmHg | [1] |
| Density | 1.482 g/cm³ | [1] |
| Flash Point | 194.2°C | [1] |
| pKa | 7.81 ± 0.15 (Predicted) | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
NMR Spectroscopy
| ¹H NMR | ¹³C NMR |
| The proton NMR spectrum would show characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the sulfonamide protons. The aromatic protons typically appear as two doublets in the aromatic region due to the para-substitution pattern. | The carbon NMR spectrum would display distinct peaks for the four unique carbon atoms in the benzene ring and any associated functional groups. |
Note: Specific chemical shifts and coupling constants can be found in spectral databases such as PubChem.[4]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H and N-H stretching (broad) |
| ~3100-3000 | Aromatic C-H stretching |
| ~1600, ~1500 | Aromatic C=C stretching |
| ~1350 and ~1160 | Asymmetric and symmetric SO₂ stretching |
Note: The presence of strong absorptions for the SO₂ group is characteristic of sulfonamides.
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 173, corresponding to its molecular weight.[4] Fragmentation patterns would likely involve the loss of SO₂ (64 Da) and other characteristic fragments of the aromatic ring.[4]
Synthesis of this compound
While various synthetic routes exist, a common laboratory-scale preparation involves a two-step process starting from phenol: chlorosulfonation followed by amination.
Experimental Protocol
Step 1: Synthesis of 4-Hydroxybenzenesulfonyl chloride
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Reagents: Cool the flask in an ice bath. Carefully add chlorosulfonic acid (3-4 equivalents) to the flask.
-
Addition of Phenol: Slowly add phenol (1 equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid. Maintain the reaction temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The 4-hydroxybenzenesulfonyl chloride will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral. Dry the product under vacuum.
Step 2: Synthesis of this compound
-
Reaction Setup: In a fume hood, place the dried 4-hydroxybenzenesulfonyl chloride in a round-bottom flask equipped with a magnetic stirrer.
-
Ammonolysis: Cool the flask in an ice-salt bath. Slowly add an excess of concentrated aqueous ammonia solution with stirring.
-
Reaction: Continue stirring at low temperature for 1-2 hours, then allow the mixture to warm to room temperature and stir for several more hours or overnight.
-
Work-up: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the this compound.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from hot water or an ethanol-water mixture to obtain the pure product.
References
The Multifaceted Biological Activities of 4-Hydroxybenzenesulfonamide and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-hydroxybenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a wide array of biologically active compounds. The inherent chemical properties of this scaffold, including its ability to participate in hydrogen bonding and its structural resemblance to endogenous molecules, have made it a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a particular focus on their roles as enzyme inhibitors and anticancer agents.
Synthesis of this compound Derivatives
The synthetic versatility of the this compound core allows for the introduction of diverse functional groups, leading to the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[1] Common synthetic strategies involve modifications at the amino and hydroxyl groups, as well as substitutions on the benzene ring.
A general approach to synthesizing N-substituted derivatives involves the reaction of a primary or secondary amine with a benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to neutralize the generated HCl.[2] For instance, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide can be synthesized by reacting metol with tosyl chloride.[3] Further derivatization can be achieved by treating this parent compound with various electrophiles in the presence of a base such as sodium hydride to yield 4-O-substituted sulfonamides.[3]
Derivatives of 3-amino-4-hydroxybenzenesulfonamide are also of significant interest. Schiff bases can be readily prepared through the condensation of 3-amino-4-hydroxybenzenesulfonamide with various aromatic aldehydes.[1] Additionally, the amino group can be acylated or reacted with other electrophiles to introduce diverse side chains.[1]
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases.
Carbonic Anhydrase Inhibition
A primary and extensively studied biological activity of sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[4][5] CAs are involved in numerous physiological and pathological processes, making them attractive drug targets for conditions such as glaucoma, epilepsy, and cancer.[4]
The primary sulfonamide moiety (-SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion in the active site of CAs, leading to potent inhibition.[6] Numerous derivatives of this compound have been synthesized and evaluated as CA inhibitors, with some exhibiting low nanomolar to subnanomolar inhibitory constants (Kᵢ) and selectivity for specific CA isoforms.[5][7] For instance, a series of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide were shown to bind to various human carbonic anhydrase isoenzymes with dissociation constants (Kd) in the micromolar range.[1]
Anticancer Activity
The role of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII, in cancer progression has spurred the development of sulfonamide-based anticancer agents.[5][8] By inhibiting these isoforms, which are often overexpressed in hypoxic tumors, these compounds can disrupt pH regulation in the tumor microenvironment, leading to reduced cancer cell proliferation and survival.[1][7]
Several derivatives of 3-amino-4-hydroxybenzenesulfonamide have been tested for their effects on the viability of various cancer cell lines, including human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1).[1][7][9] Some of these compounds have demonstrated significant cytotoxic effects, with half-maximal effective concentrations (EC₅₀) in the micromolar range.[1]
Lipoxygenase Inhibition
Human lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of inflammatory mediators.[10][11] The 12-lipoxygenase (12-LOX) isoform, in particular, is implicated in conditions like skin diseases, diabetes, and cancer.[10][11] Derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective inhibitors of 12-LOX, with some compounds displaying nanomolar potency.[10]
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease. Certain 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide have shown inhibitory activity against both AChE and BChE, with IC₅₀ values in the micromolar range.[3]
Antibacterial Activity
Historically, sulfonamides were among the first effective antibacterial drugs.[12] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[12][13] This inhibition disrupts the production of DNA, RNA, and proteins, ultimately leading to bacterial growth arrest.[13] While the development of resistance has limited their use, the sulfonamide scaffold continues to be explored for new antibacterial agents.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activity of selected this compound derivatives.
Table 1: Carbonic Anhydrase Inhibition Data
| Compound/Derivative | CA Isoform | Kd (μM) | Reference |
| 3-substituted-5-oxopyrrolidine derivative 28 | CA IX | 14 | [1] |
| 3-substituted-5-oxopyrrolidine derivative 29 | CA IX | 7.1 | [1] |
| Diazobenzenesulfonamide derivatives | CA I | Nanomolar affinities | [4] |
| N-aryl-β-alanine derivatives | CA II | Micromolar affinities | [4] |
Table 2: Anticancer Activity Data
| Compound/Derivative | Cell Line | EC₅₀ (μM) | Reference |
| Selected 3-amino-4-hydroxy-benzenesulfonamide derivatives | U-87, MDA-MB-231, PPC-1 | Varies | [1] |
Table 3: Lipoxygenase and Cholinesterase Inhibition Data
| Compound/Derivative | Target Enzyme | IC₅₀ (μM) | Reference |
| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide (6) | Lipoxygenase | 57 ± 0.97 | [3] |
| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide (6) | Butyrylcholinesterase | 89 ± 0.79 | [3] |
| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide (3) | Acetylcholinesterase | 75 ± 0.83 | [3] |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative 35 | 12-Lipoxygenase | Nanomolar potency | [10] |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative 36 | 12-Lipoxygenase | Nanomolar potency | [10] |
Experimental Protocols
Fluorescent Thermal Shift Assay (FTSA) for Carbonic Anhydrase Binding
This assay measures the change in the thermal stability of a protein upon ligand binding.
-
Reagent Preparation : Prepare a solution of the carbonic anhydrase isoenzyme in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare stock solutions of the test compounds in DMSO.
-
Assay Setup : In a 96-well PCR plate, mix the protein solution with a fluorescent dye that binds to hydrophobic regions of the protein (e.g., SYPRO Orange).
-
Compound Addition : Add the test compounds to the wells at various concentrations. Include a DMSO control.
-
Thermal Denaturation : Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/min.
-
Data Acquisition : Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded.
-
Data Analysis : The change in Tₘ (ΔTₘ) upon compound binding is used to determine the dissociation constant (Kd).
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).[1] Include a vehicle control (e.g., DMSO).
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the EC₅₀ value.
Signaling Pathways and Experimental Workflows
Caption: Bacterial Folic Acid Synthesis Inhibition by Sulfonamides.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Structure-Activity Relationship of 4-Hydroxybenzenesulfonamide Analogs: A Technical Guide
Introduction
The 4-hydroxybenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for the design of a multitude of biologically active compounds. Its inherent structural features, including the sulfonamide group—a well-established zinc-binding group—and the phenolic hydroxyl moiety, provide key interaction points with various biological targets. This has led to the exploration of its analogs in diverse therapeutic areas, most notably as inhibitors of carbonic anhydrases and 12-lipoxygenase. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. We will delve into the quantitative SAR data, detailed experimental protocols, and the underlying signaling pathways to illuminate the therapeutic potential of this versatile chemical scaffold.
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the aromatic ring and modifications to the sulfonamide and hydroxyl groups. Below, we explore the SAR of these analogs against two key enzyme targets: carbonic anhydrases and 12-lipoxygenase.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Several isoforms are involved in various physiological and pathological processes. Notably, CA IX is overexpressed in many solid tumors and contributes to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[2] As such, CA IX is a prime target for anticancer therapies. The primary sulfonamide moiety of this compound analogs is a key pharmacophore for CA inhibition, acting as a zinc-binding group within the enzyme's active site.
Table 1: Inhibitory Activity of this compound Analogs against Carbonic Anhydrase Isoforms
| Compound ID | R1 (Position 3) | R2 (Position 5) | Target Isoform | Kd (µM) | Reference |
| 1 | -H | -H | CA I | 100 | [3] |
| 2 | -NH2 | -H | CA I | 1.11 | [3] |
| 3 | -NH2 | -H | CA XII | 1.85 | [3] |
| 4 | -NO2 | -H | CA I | Not Specified | [4] |
| 5 | Imidazole derivative | -H | CA I | Potent | [5] |
| 6 | Imidazole derivative | -H | CA II | Potent | [5] |
Note: This table is a representative summary based on available data. Kd represents the dissociation constant.
The SAR studies reveal that substitutions on the 3-amino-4-hydroxybenzenesulfonamide core can significantly impact inhibitory potency and selectivity. For instance, certain N-aryl-β-alanine derivatives were found to be weak inhibitors of most tested CAs, while diazobenzenesulfonamides showed significantly higher potency, especially for CA I and CA XIII.[3] One diazobenzenesulfonamide derivative was identified as a highly effective CA I inhibitor with a dissociation constant (Kd) of 6 nM.[3] Another compound demonstrated selectivity for CA XII with a Kd of 1.85 µM.[3] Furthermore, the incorporation of imidazole moieties has been shown to yield potent inhibitors of both CA I and CA II.[5]
12-Lipoxygenase Inhibitors
12-Lipoxygenase (12-LOX) is an enzyme that catalyzes the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators like 12-hydroxyeicosatetraenoic acid (12-HETE).[2] These mediators are implicated in inflammatory responses, platelet aggregation, and cancer progression.[2] Thus, inhibitors of 12-LOX are of significant interest for treating inflammatory diseases and cancer.
Table 2: Inhibitory Activity of this compound Analogs against 12-Lipoxygenase
| Compound ID | Modifications on the core scaffold | IC50 (µM) | Reference |
| 1 | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | Potent (nM range) | [2] |
| 19 | 3-Cl on the benzylamino moiety | 6.2 | [6] |
| 20 | 3-F on the benzylamino moiety | 19 | [6] |
| 21 | 3-Br on the benzylamino moiety | 13 | [6] |
| 22 | 4-Br on the benzylamino moiety | 2.2 | [6] |
| 27 | 4-Cl on the benzylamino moiety | 6.3 | [6] |
| 28 | 4-OCH3 on the benzylamino moiety | 22 | [6] |
| 35 (ML355) | Benzothiazole instead of thiazole | 18-fold improvement | [6] |
| 36 | Benzoxazole instead of thiazole | Potent | [6] |
Note: IC50 is the half-maximal inhibitory concentration.
SAR studies on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold revealed critical structural requirements for potent 12-LOX inhibition. The 2-hydroxy group on the benzyl moiety was found to be essential for activity.[6] While some modifications at the 3-position of the benzyl ring were tolerated, with a chloro substituent (compound 19) showing comparable activity to the parent methoxy group, other substituents like methyl, amino, or nitro led to a drastic loss of activity.[6] Interestingly, substitutions at the 4-position of the benzyl ring with bromo (compound 22) or chloro (compound 27) groups resulted in a two-fold improvement in potency.[6] Furthermore, replacing a thiazole moiety in the scaffold with a 2-benzothiazole (compound 35, ML355) led to an 18-fold enhancement in 12-LOX inhibitory activity while maintaining selectivity.[6]
Experimental Protocols
General Synthesis of this compound Analogs
A common method for the synthesis of 4-((benzyl)amino)benzenesulfonamide analogs is through reductive amination.
Scheme 1: General Synthesis via Reductive Amination
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriate substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane), add 4-aminobenzenesulfonamide (1.0-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for a period ranging from 30 minutes to several hours to facilitate the formation of the Schiff base (imine) intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is complete or has reached equilibrium, add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an additional 2-24 hours until the reaction is complete as indicated by TLC.
-
Work-up: Quench the reaction by the slow addition of water or a mild acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired this compound analog.
Note: Reaction conditions such as solvent, temperature, and reaction time may need to be optimized for specific analogs.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of compounds against various CA isoforms can be determined using a stopped-flow CO2 hydrase assay.
Principle: This assay measures the enzyme-catalyzed hydration of CO2. The hydration of CO2 leads to a change in pH, which is monitored by a pH indicator. The rate of this reaction is proportional to the CA activity.
Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., TRIS, pH 7.5).
-
Prepare a solution of the pH indicator (e.g., phenol red).
-
Prepare a stock solution of the purified CA isoform.
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare a CO2-saturated water solution.
-
-
Assay Procedure:
-
In a stopped-flow instrument, rapidly mix the enzyme solution (containing the buffer, pH indicator, and CA) with the CO2-saturated solution.
-
Monitor the change in absorbance of the pH indicator over time at its maximum wavelength.
-
To determine the inhibitory activity, pre-incubate the enzyme solution with various concentrations of the test compound for a specified period before mixing with the CO2 solution.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration.
-
Determine the IC50 or Ki value by fitting the data to an appropriate dose-response curve.
-
In Vitro 12-Lipoxygenase Inhibition Assay
The inhibitory effect of compounds on 12-LOX activity can be assessed by measuring the formation of its product, 12-HETE.
Principle: The assay measures the conversion of arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HPETE) by 12-LOX, which is then reduced to 12-HETE. The amount of 12-HETE produced is quantified.
Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-HCl, pH 7.4).
-
Prepare a solution of recombinant human 12-LOX.
-
Prepare a solution of arachidonic acid (substrate).
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Pre-incubate the 12-LOX enzyme with various concentrations of the test compound or vehicle (control) in the assay buffer for a defined period at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate for a specific time (e.g., 10-15 minutes).
-
Terminate the reaction by adding a stopping solution (e.g., a mixture of organic solvents and an acid).
-
-
Product Quantification:
-
Extract the lipid products from the reaction mixture using a solid-phase extraction (SPE) column.
-
Analyze the extracted samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the amount of 12-HETE produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of 12-HETE formation for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflow Visualization
Carbonic Anhydrase IX Signaling in Hypoxic Cancer
Caption: CAIX signaling pathway in hypoxic cancer cells.
12-Lipoxygenase Signaling in Inflammation
Caption: 12-Lipoxygenase inflammatory signaling pathway.
General Workflow for SAR Studies
Caption: General experimental workflow for SAR studies.
Conclusion
The this compound scaffold has proven to be a remarkably versatile platform for the development of potent and selective enzyme inhibitors. The structure-activity relationship studies highlighted in this guide underscore the critical role of specific structural modifications in dictating the inhibitory activity against carbonic anhydrases and 12-lipoxygenase. For carbonic anhydrase inhibitors, modifications of the 3-amino group have yielded compounds with high potency and isoform selectivity. In the case of 12-lipoxygenase inhibitors, substitutions on the benzylamino moiety and the introduction of bioisosteric replacements for heterocyclic rings have led to significant improvements in activity. The detailed experimental protocols and visual representations of the relevant signaling pathways and research workflows provided herein serve as a valuable resource for guiding future drug design and optimization efforts based on this promising scaffold. Continued exploration of the chemical space around the this compound core holds great promise for the discovery of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.
References
- 1. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the 12-Lipoxygenase Pathway in Diabetes Pathogenesis and Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4-Hydroxybenzenesulfonamide Moiety: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-hydroxybenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in a diverse array of therapeutic agents. Its unique combination of a phenolic hydroxyl group and a sulfonamide moiety allows for multifaceted interactions with various biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the role of this compound as a pharmacophore, detailing its applications, the synthesis of its derivatives, key experimental protocols, and the signaling pathways it modulates.
The Pharmacophoric Significance of this compound
The therapeutic versatility of the this compound core stems from the distinct chemical properties of its two key functional groups:
-
The Sulfonamide Group (-SO₂NH₂): This group is a powerful hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues in the active sites of enzymes. The tetrahedral geometry of the sulfur atom and the polar nature of the S=O and N-H bonds are crucial for its binding capabilities.[1][2] In many of its applications, the sulfonamide group acts as a zinc-binding group, coordinating with the zinc ion present in the active site of metalloenzymes like carbonic anhydrases.
-
The Phenolic Hydroxyl Group (-OH): The hydroxyl group attached to the benzene ring is also a key player in molecular recognition. It can act as both a hydrogen bond donor and acceptor, forming critical connections with the target protein.[3][4] Furthermore, the phenolic ring itself can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, further anchoring the molecule in the binding pocket.
The strategic placement of these two groups on the benzene ring creates a privileged scaffold that medicinal chemists can readily modify to achieve desired potency, selectivity, and pharmacokinetic properties.
Therapeutic Applications and Quantitative Data
Derivatives of this compound have been extensively explored as inhibitors of several key enzymes implicated in a range of diseases, including cancer, glaucoma, inflammation, and microbial infections.
Carbonic Anhydrase Inhibition
One of the most well-established applications of the this compound pharmacophore is in the design of carbonic anhydrase (CA) inhibitors.[5] CAs are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Dysregulation of CA activity is associated with various pathologies, making them attractive drug targets. The sulfonamide group of the inhibitors coordinates directly with the zinc ion in the active site, while the rest of the molecule can be modified to achieve isoform-selective inhibition.
| Compound/Derivative | Target Isoform(s) | Inhibition Constant (Kᵢ) / IC₅₀ | Reference(s) |
| Acetazolamide (Standard) | hCA I, II, IX, XII | Kᵢ: 12.1 nM (hCA II) | [6] |
| This compound | hCA II | 110 nM | [5] |
| Novel Pyridazinone Derivative 7a | hCA I, II, IX, XII | Kᵢ: 1.2 nM (hCA II), 8.7 nM (hCA IX) | [6] |
| Novel Pyridazinone Derivative 7b | hCA I, II, IX, XII | Kᵢ: 2.5 nM (hCA II), 10.2 nM (hCA IX) | [6] |
Heat Shock Protein 90 (Hsp90) Inhibition
Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, making it a promising strategy for cancer therapy. Certain this compound derivatives have shown potent Hsp90 inhibitory activity.
| Compound/Derivative | Assay | IC₅₀ | Reference(s) |
| 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)benzene sulfonamide analog | Malachite green assay | Low micromolar activity | [7] |
| MPC-3100 (Positive Control) | Hsp90 protein inhibition | 136.16 ± 4.27 nM | [8] |
| HP-4 (Virtual screening hit) | Hsp90 protein inhibition | 17.64 ± 1.45 nM | [8] |
Lipoxygenase (LOX) Inhibition
Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes and other inflammatory mediators.[3] Inhibitors of these enzymes have potential as anti-inflammatory drugs. The this compound scaffold has been utilized to develop potent and selective 12-LOX inhibitors.
| Compound/Derivative | Target | IC₅₀ | Reference(s) |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (Parent) | 12-LOX | 11 µM | [3] |
| Derivative 35 (ML355) | 12-LOX | 0.6 µM | [3] |
| Derivative 36 | 12-LOX | 0.4 µM | [3] |
Anticancer and Antimicrobial Activity
The versatility of the this compound pharmacophore extends to direct anticancer and antimicrobial applications. The tables below summarize the activity of various derivatives against different cancer cell lines and bacterial strains.
Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC₅₀ | Reference(s) |
| Novel Pyridazinone 7a | MCF-7 (Breast) | 15.3 µM | [6] |
| Novel Pyridazinone 7b | MCF-7 (Breast) | 12.8 µM | [6] |
| 3-Amino-4-hydroxybenzenesulfonamide Derivative 9 | U-87 (Glioblastoma) | 21.3 µM | [9][10] |
| 3-Amino-4-hydroxybenzenesulfonamide Derivative 21 | MDA-MB-231 (Breast) | 18.5 µM | [9][10] |
Antimicrobial Activity
| Compound/Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference(s) |
| Sulfamethoxazole (Standard) | S. aureus | 16 - >256 µg/mL | [2] |
| Sulfadiazine (Standard) | E. coli | 4 - 64 µg/mL | [2] |
| Novel 4-thiazolone-based benzenesulfonamide 4b | S. aureus | 6.25 µg/mL | |
| Novel 4-thiazolone-based benzenesulfonamide 4c | E. coli | 12.5 µg/mL |
Signaling Pathway Modulation
The therapeutic effects of this compound-based drugs are a direct consequence of their ability to modulate key signaling pathways.
Carbonic Anhydrase IX (CAIX) Signaling in Hypoxia
Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized. HIF-1α upregulates the expression of CAIX, a transmembrane enzyme that helps maintain the intracellular pH of cancer cells by converting CO₂ to bicarbonate and protons, thereby promoting cell survival and proliferation. Inhibition of CAIX by this compound derivatives can disrupt this pH regulation, leading to intracellular acidosis and cell death.
Hsp90-Mediated Oncoprotein Stability
Hsp90 is essential for the proper folding and stability of a multitude of "client" proteins, many of which are critical for cancer cell growth and survival, including receptor tyrosine kinases, signaling kinases, and transcription factors. By inhibiting the ATPase activity of Hsp90, this compound-based inhibitors disrupt the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of these client proteins. This simultaneously blocks multiple oncogenic signaling pathways.
Experimental Protocols
Synthesis of this compound Derivatives
A general and robust method for the synthesis of N-substituted this compound derivatives involves the reaction of 4-acetoxybenzenesulfonyl chloride with a primary or secondary amine, followed by hydrolysis of the acetyl protecting group.
Workflow for Synthesis of this compound Derivatives
Detailed Protocol:
-
Reaction Setup: To a solution of the desired primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) is added pyridine (1.5 eq) at 0 °C under a nitrogen atmosphere.
-
Sulfonylation: A solution of 4-acetoxybenzenesulfonyl chloride (1.1 eq) in anhydrous DCM is added dropwise to the reaction mixture.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 4-12 hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is diluted with DCM and washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation of Intermediate: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude N-substituted-4-acetoxybenzenesulfonamide.
-
Deprotection: The crude intermediate is dissolved in methanol, and concentrated HCl is added. The mixture is refluxed for 2-4 hours.
-
Purification: After cooling, the solvent is removed in vacuo, and the residue is purified by flash column chromatography or recrystallization to afford the final this compound derivative.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/mL in 200 µL of appropriate culture medium and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives (typically from 0.1 µM to 1 mM) and incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method to assess the antibacterial activity of the synthesized compounds.[2]
Detailed Protocol:
-
Preparation of Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).[2]
-
Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate using MHB.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The this compound moiety is a remarkably versatile and privileged pharmacophore in drug discovery. Its ability to engage in key molecular interactions, particularly with metalloenzymes, has led to the development of a wide range of clinically relevant inhibitors. The synthetic tractability of this scaffold allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity. As our understanding of the molecular basis of diseases continues to grow, the this compound core will undoubtedly remain a valuable starting point for the design of novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamics of small molecule-enzyme interactions: Novel benzenesulfonamides as multi-target agents endowed with inhibitory effects against some metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]
- 8. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Versatility of 4-Hydroxybenzenesulfonamide: A Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxybenzenesulfonamide, a bifunctional aromatic compound, serves as a valuable and versatile building block in the landscape of organic synthesis. Its structure, incorporating both a phenolic hydroxyl group and a primary sulfonamide moiety, offers two distinct points for chemical modification, enabling the construction of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the reactivity of this compound and its applications in the synthesis of compounds with significant pharmaceutical and industrial relevance. Key reaction types, including electrophilic aromatic substitution, alkylation, and modern cross-coupling reactions, will be discussed, supplemented with detailed experimental protocols and quantitative data to facilitate practical application in the laboratory.
Core Properties and Reactivity
This compound is a crystalline solid with a melting point of approximately 174°C.[1] The molecule possesses two primary reactive sites: the aromatic ring, activated towards electrophilic substitution by the electron-donating hydroxyl group, and the nucleophilic centers at the hydroxyl oxygen and the sulfonamide nitrogen. The phenolic proton is acidic, allowing for deprotonation to form a phenoxide, a potent nucleophile. The sulfonamide protons are also acidic and can be removed under basic conditions, facilitating N-functionalization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1576-43-8 | [1] |
| Molecular Formula | C₆H₇NO₃S | [2] |
| Molecular Weight | 173.19 g/mol | [2] |
| Melting Point | 174°C | [1] |
| pKa (predicted) | 7.81 ± 0.15 | [1] |
| Appearance | Yellow Crystalline Powder | [1] |
Key Synthetic Transformations and Experimental Protocols
The strategic functionalization of this compound at its various reactive positions allows for its incorporation into a wide range of molecular scaffolds. This section details key synthetic transformations with specific experimental examples.
Electrophilic Aromatic Substitution
The hydroxyl group of this compound is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. Given that the para position is occupied by the sulfonamide group, electrophilic attack occurs predominantly at the positions ortho to the hydroxyl group.
Nitration introduces a nitro group onto the aromatic ring, a versatile functional group that can be further transformed, for instance, by reduction to an amino group.
Experimental Protocol: Nitration of Phenol (Analogous Procedure)
-
Materials: Phenol, concentrated nitric acid, concentrated sulfuric acid, ice, distilled water.
-
Procedure: In a flask, cool 10 mL of concentrated sulfuric acid to approximately 0°C in an ice-salt bath. Slowly add 5.0 g of phenol to the cold sulfuric acid while stirring, maintaining the temperature below 10°C. In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 3.0 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid, also cooled in an ice bath. Using a dropping pipette, add the cold nitrating mixture dropwise to the phenol solution over 15-20 minutes, ensuring vigorous stirring and keeping the internal temperature below 15°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes. Carefully pour the reaction mixture onto crushed ice to precipitate the product. The resulting mixture of ortho- and para-nitrophenol can be separated by steam distillation, with the ortho-isomer being more volatile due to intramolecular hydrogen bonding.[3]
Note: Direct application of this protocol to this compound would be expected to yield 4-hydroxy-3-nitrobenzenesulfonamide.
Table 2: Representative Data for Electrophilic Nitration of Phenols
| Substrate | Reagents | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Phenol | dil. HNO₃ | 25 | o-Nitrophenol, p-Nitrophenol | Modest | [3][4] |
| Phenol | conc. HNO₃ / conc. H₂SO₄ | - | 2,4,6-Trinitrophenol | High | [3] |
| 4-Methylbenzoic Acid | conc. HNO₃ / conc. H₂SO₄ | 0 - 15 | 4-Methyl-3-nitrobenzoic acid | - | [5] |
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, forming a ketone. This reaction typically requires a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation of Anisole (Analogous Procedure)
-
Materials: Anhydrous aluminum chloride, methylene chloride, acetyl chloride, anisole, ice, concentrated HCl.
-
Procedure: In a 10 mL round-bottomed flask equipped with a stir bar, place anhydrous aluminum chloride (5.5 mmol, 1.1 equiv.) and 1.5 mL of methylene chloride. Cool the stirred mixture in an ice/water bath. In a separate vial, combine acetyl chloride (5.5 mmol, 1.1 equiv) and 1.0 mL of methylene chloride. Add this solution dropwise to the reaction flask over 5-10 minutes. Dissolve anisole (5.0 mmol, 1.0 equiv) in 1.0 mL of methylene chloride and add this solution dropwise to the cooled reaction mixture over 5 minutes. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. After 15 minutes, carefully pour the reaction mixture into a beaker containing 5 g of ice and 1.5 mL of concentrated HCl. Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with methylene chloride. Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.[6]
Note: The hydroxyl group of this compound may interfere with the Lewis acid catalyst. Protection of the hydroxyl group may be necessary prior to Friedel-Crafts acylation.
Table 3: Representative Data for Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent | Product | Yield (%) | Reference |
| Anisole | Acetyl Chloride | AlCl₃ | CH₂Cl₂ | 4-Methoxyacetophenone | High | [6][7] |
| Anisole | Propionyl Chloride | FeCl₃ | CH₂Cl₂ | 4-Methoxypropiophenone | - | [1] |
| Benzene | Benzoic Acid | TfOH / (MeO)₃PO | - | Benzophenone | 92 | [8] |
Functionalization of the Hydroxyl Group
The phenolic hydroxyl group can be readily functionalized through various reactions, most notably O-alkylation.
The Williamson ether synthesis is a reliable method for the formation of ethers from an alkoxide and an alkyl halide.
Experimental Protocol: O-Alkylation of 4-Ethylphenol (Analogous Procedure)
-
Materials: 4-Ethylphenol, 25% aqueous sodium hydroxide, tetrabutylammonium bromide, methyl iodide, diethyl ether.
-
Procedure: To a 5 mL conical vial, add 150 mg of 4-ethylphenol, the appropriate amount of 25% aqueous sodium hydroxide, and a spin vane. Heat gently until the solid dissolves. Add a catalytic amount of tetrabutylammonium bromide. Attach a reflux condenser and add methyl iodide (2.61 mmol) through the top. Reflux the mixture gently for one hour. After cooling to room temperature, add 1-2 mL of diethyl ether and a small amount of distilled water. Separate the aqueous layer and extract it with diethyl ether. Combine the organic layers, dry over an appropriate drying agent, and remove the solvent under reduced pressure to yield the ether product.[9]
Note: This general procedure can be adapted for the alkylation of this compound with various primary alkyl halides.
Table 4: Representative Data for Williamson Ether Synthesis
| Phenolic Substrate | Alkylating Agent | Base | Catalyst | Solvent | Product | Yield (%) | Reference |
| 4-Ethylphenol | Methyl Iodide | NaOH | TBAB | Water/Ether | 4-Ethylanisole | - | [9] |
| Acetaminophen | Ethyl Iodide | K₂CO₃ | - | Butanone | Phenacetin | - | [10] |
| p-Cresol | Chloroacetic Acid | KOH | - | Water | p-Methylphenoxyacetic acid | - | [3] |
Functionalization of the Sulfonamide Group
The sulfonamide nitrogen is nucleophilic and can undergo alkylation and arylation reactions, typically after deprotonation with a suitable base.
N-alkylation introduces an alkyl group onto the sulfonamide nitrogen.
Experimental Protocol: N-Alkylation of a Sulfonamide (General Procedure)
-
Materials: Sulfonamide, alkyl halide (e.g., benzyl bromide), potassium carbonate, anhydrous dimethylformamide (DMF).
-
Procedure: To a round-bottom flask, add the sulfonamide (1.0 mmol) and anhydrous DMF (5 mL). Add potassium carbonate (1.5 mmol) to the suspension and stir the mixture at room temperature for 15 minutes. Add the alkyl halide (1.1 mmol) dropwise. Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature, pour it into water, and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated.[11]
Note: This protocol can be applied to this compound, though the phenolic proton will also be deprotonated. Selective N-alkylation might require protection of the hydroxyl group.
Table 5: Representative Data for N-Alkylation of Sulfonamides
| Sulfonamide | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Allyl-4-methylbenzenesulfonamide | Benzyl Bromide | NaOH | THF/Water | Room Temp. | 24 | 67 | [12] |
| Phenylacetamide | Benzyl Alcohol | K₂CO₃ | Neat | 175 | 60 | 98 | [13] |
| Methanesulfonamide | Alcohol | Mn(I) PNP pincer catalyst / K₂CO₃ | Xylenes | 150 | 24 | - | [14] |
Modern Cross-Coupling Reactions
This compound and its derivatives can participate in powerful modern cross-coupling reactions to form C-C, C-N, and C-O bonds. These reactions often require a transition metal catalyst, typically palladium or copper.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. While this compound itself is an amine, its derivatives, such as a halogenated this compound, could serve as the aryl halide component. Conversely, the sulfonamide nitrogen can act as the nucleophile.
Conceptual Workflow for Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organohalide or triflate. A halogenated derivative of this compound could be used as the organohalide partner.
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a 1,2,3-triazole is a prime example. An azido derivative of this compound can be synthesized from the corresponding amino precursor, which in turn can be prepared from this compound via nitration and subsequent reduction.
Experimental Protocol: Diazotization of an Aromatic Amine (General Procedure)
-
Materials: Aromatic amine, sodium nitrite, concentrated hydrochloric acid, water, ice.
-
Procedure: Dissolve or suspend the aromatic amine (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5°C in an ice bath. In a separate beaker, dissolve a slight molar excess of sodium nitrite (approximately 1.05-1.1 equivalents) in cold distilled water. Slowly add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring, maintaining the low temperature. The completion of the diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid). The resulting diazonium salt solution should be kept cold and used immediately in subsequent reactions, such as reaction with sodium azide to form the aryl azide.[15][16]
Conceptual Workflow for Synthesis of a Triazole Derivative
Caption: Synthetic route to triazoles via diazotization and click chemistry.
Applications in Drug Discovery and Development
The sulfonamide moiety is a well-established pharmacophore present in a wide range of clinically used drugs, including antibacterial agents, diuretics, and anti-inflammatory drugs.[3][10] this compound serves as a key starting material or intermediate in the synthesis of various biologically active compounds.
Carbonic Anhydrase Inhibitors
Primary sulfonamides are known inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[10] The development of isoform-selective CA inhibitors is an active area of research for the treatment of glaucoma, epilepsy, and certain types of cancer. Derivatives of this compound can be synthesized to target specific CA isoforms. For instance, novel benzenesulfonamides synthesized via click chemistry have shown potent and selective inhibition of tumor-associated CA isoforms.[6]
COX-2 Inhibitors
The diarylheterocycle class of selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib, features a sulfonamide group that is crucial for their activity. Although Celecoxib itself does not contain a hydroxyl group on the sulfonamide-bearing ring, the synthesis of its analogues often involves intermediates derived from substituted benzenesulfonamides. The general synthetic strategy for Celecoxib involves the condensation of a 1,3-diketone with 4-hydrazinobenzenesulfonamide hydrochloride.[7] This highlights the utility of functionalized benzenesulfonamides in constructing these important anti-inflammatory agents.
Conclusion
This compound is a readily available and highly versatile building block in organic synthesis. The presence of multiple reactive sites allows for a wide range of chemical transformations, from classical electrophilic aromatic substitution and nucleophilic reactions to modern transition metal-catalyzed cross-coupling reactions. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a scaffold for the synthesis of potent and selective enzyme inhibitors. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to harness the full potential of this valuable starting material in their synthetic endeavors.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-amino-N,N-dimethyl-benzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. How anisole react with acetyl chloride CH3COCl in the class 12 chemistry CBSE [vedantu.com]
- 8. iris.unito.it [iris.unito.it]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. scribd.com [scribd.com]
- 11. Directed ortho-Lithiation on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Diazotisation [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzenesulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of substituted benzenesulfonamide analogs, a chemical class of significant interest in drug discovery. Understanding these properties—solubility, lipophilicity, ionization constant, and melting point—is fundamental to optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, thereby accelerating the journey from lead compound to clinical candidate. This document outlines standardized experimental protocols, presents key data, and visualizes workflows and biological pathways to support research and development efforts.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability. Insufficient solubility can lead to poor absorption from the gastrointestinal tract and hinder the development of intravenous formulations. For benzenesulfonamide analogs, the nature and position of substituents on the benzene ring can dramatically alter solubility.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[1]
Materials:
-
Test benzenesulfonamide analog (solid, finely powdered)
-
Phosphate-buffered saline (PBS), pH 7.4, or other relevant aqueous buffers
-
Glass vials or flasks with screw caps
-
Orbital shaker with temperature control (e.g., 37 °C)
-
Filtration device (e.g., 0.45 µm PVDF syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of the solid benzenesulfonamide analog to a glass vial. The excess solid should be clearly visible.[1]
-
Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., 10 mL of PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (e.g., 37 °C) for a sufficient period to reach equilibrium, typically 24 to 48 hours.[2] The presence of undissolved solid should be confirmed visually at the end of the incubation.[1]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it immediately using a syringe filter to remove all undissolved particles.
-
Quantification: Analyze the concentration of the dissolved analog in the clear filtrate using a validated HPLC or UV-Vis method against a standard curve prepared with known concentrations of the compound.
-
Reporting: The determined concentration is reported as the equilibrium solubility in µg/mL or µM.
Solubility Data
While extensive comparable data is scarce, the solubility of the parent compound, benzenesulfonamide, provides a baseline.
| Compound | Solvent | Solubility |
| Benzenesulfonamide | Water | ≥1.27 mg/mL |
| Benzenesulfonamide | DMSO | ≥23.6 mg/mL |
| Benzenesulfonamide | Ethanol | ≥22.3 mg/mL |
| Data sourced from reference[3] |
Lipophilicity (logP/logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences membrane permeability, plasma protein binding, and metabolic stability. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like many benzenesulfonamides, the distribution coefficient (logD) at a specific pH (e.g., 7.4) is more physiologically relevant.[4]
Experimental Protocol: logP/logD by Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[4][5]
Materials:
-
Test benzenesulfonamide analog
-
n-Octanol (HPLC grade), pre-saturated with aqueous buffer
-
Aqueous buffer (e.g., PBS, pH 7.4), pre-saturated with n-octanol
-
Centrifuge tubes or vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (HPLC, LC-MS/MS)
Procedure:
-
Phase Preparation: Prepare the two phases by mixing n-octanol and the aqueous buffer (e.g., in a 1:1 ratio), shaking vigorously for 24 hours, and allowing them to separate completely.[4]
-
Compound Addition: Prepare a stock solution of the test analog in one of the phases (typically the one in which it is more soluble). Add a small volume of this stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer (e.g., 2 mL of each). The final concentration should be low enough to avoid saturation in either phase.
-
Partitioning: Cap the vial and shake it for a set period (e.g., 2 hours) to facilitate partitioning.[6] Allow the vial to stand until the phases have clearly separated. Centrifugation can be used to expedite and improve phase separation.
-
Sampling: Carefully collect an aliquot from each phase, avoiding any contamination from the other phase or the interface.
-
Quantification: Determine the concentration of the analog in each aliquot using a suitable analytical method like HPLC.
-
Calculation: Calculate the logP or logD value using the formula: logP (or logD) = log10 ([Concentration in Octanol] / [Concentration in Aqueous])
Lipophilicity and Physicochemical Data
The following table presents calculated lipophilicity (iLOGP, XLOGP3) and other relevant properties for a series of benzenesulfonamide analogs investigated as potential anti-glioblastoma agents.[7]
| Compound ID | H-bond Acceptors | H-bond Donors | TPSA (Ų) | iLOGP | XLOGP3 |
| AL34 | 6 | 2 | 141.16 | 1.78 | 2.17 |
| AL56 | 8 | 4 | 208.23 | -0.26 | - |
| AL106 | 7 | 2 | 167.10 | 1.54 | - |
| AL107 | 7 | 2 | 167.10 | 1.65 | - |
| AL109 | 7 | 3 | 179.13 | 1.60 | - |
| AL110 | 5 | 3 | 144.99 | 1.54 | - |
| Sulfamethiazole | 4 | 2 | 134.59 | 1.50 | - |
| Data sourced from reference[7]. TPSA: Topological Polar Surface Area. |
Ionization Constant (pKa)
The pKa value defines the strength of an acidic or basic functional group. For benzenesulfonamides, the sulfonamide proton is weakly acidic. The pKa dictates the charge state of a molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and binding to target proteins.[8]
Experimental Protocol: pKa by Potentiometric Titration
Potentiometric titration is a highly precise method for determining pKa values by monitoring pH changes during the addition of a titrant.[8][9]
Materials:
-
Test benzenesulfonamide analog
-
Standardized titrant solution (e.g., 0.1 M NaOH for acidic compounds)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Reaction vessel/beaker
Procedure:
-
Instrument Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4, 7, and 10).[9]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water-cosolvent mixture). A typical concentration is at least 10⁻⁴ M.[9] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[8]
-
Titration: Place the solution on a stir plate and immerse the pH electrode. Add the standardized titrant in small, precise increments, allowing the pH to stabilize and recording the pH value after each addition.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. For a monoprotic acid, the pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[10]
-
Reporting: Report the determined pKa value, often with the temperature at which the measurement was made.
pKa Data
The pKa of the sulfonamide group can be influenced by substituents on the aromatic ring.
| Compound | pKa |
| Benzenesulfonamide | 10.1 |
| Data sourced from reference[11] (IUPAC Digitized pKa Dataset). |
Melting Point (MP)
The melting point is the temperature at which a solid turns into a liquid. It is a fundamental physical property used to characterize a compound and is a sensitive indicator of purity. Pure crystalline compounds typically have a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress and broaden this range.
Experimental Protocol: Melting Point by Capillary Method
This is the most common laboratory method for determining the melting point of a solid organic compound.[12]
Materials:
-
Test benzenesulfonamide analog (dry, finely powdered)
-
Glass capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or automated instrument)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it on a watch glass.[13]
-
Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end. The sample height should be 2-3 mm.[13][14]
-
Measurement (Initial/Rough): Place the loaded capillary into the heating block of the apparatus. Heat the sample rapidly (e.g., 4-5°C per minute) to quickly determine an approximate melting range.[14]
-
Measurement (Accurate): Allow the apparatus to cool. Using a fresh capillary, heat rapidly to about 15°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.[14]
-
Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T1, onset of melting) and the temperature at which the last solid particle melts (T2, completion of melting).[14]
-
Reporting: The melting point is reported as the range from T1 to T2. The procedure should be repeated at least once to ensure reproducibility.[14]
Melting Point Data
| Compound | Melting Point (°C) |
| Benzenesulfonamide | 151 - 153 |
| N-Butylbenzenesulfonamide | 314 (Boiling Point) |
| Data sourced from PubChem CID 7370[11] and CID 19241[15]. Note: N-Butylbenzenesulfonamide is a liquid at room temperature. |
Biological Context: Carbonic Anhydrase Inhibition
Many substituted benzenesulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[16][17] The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion (Zn²⁺) in the enzyme's active site, blocking its catalytic activity. This mechanism is the basis for the therapeutic use of CA inhibitors as diuretics, anti-glaucoma agents, and anti-cancer drugs, particularly against hypoxic tumors that overexpress isoforms like CA IX.[18][19]
Conclusion
The systematic characterization of physicochemical properties is an indispensable component of modern drug discovery. For substituted benzenesulfonamide analogs, these properties govern the ADMET profile and ultimately determine the therapeutic potential of a compound. The standardized protocols and data frameworks presented in this guide offer a robust foundation for researchers to generate high-quality, comparable data, facilitating more informed decision-making in the optimization of this versatile chemical scaffold.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. scielo.br [scielo.br]
- 3. apexbt.com [apexbt.com]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 7. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. asdlib.org [asdlib.org]
- 11. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. westlab.com [westlab.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Medicinal Chemistry of 4-Hydroxybenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxybenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its inherent chemical properties, including the ability to engage in hydrogen bonding and act as a bioisostere for other functional groups, have made it a versatile building block in the design of enzyme inhibitors and other targeted therapies. This technical guide provides an in-depth review of the synthesis, mechanism of action, and structure-activity relationships of this compound and its derivatives, with a focus on their roles as inhibitors of 12-lipoxygenase and carbonic anhydrases.
Synthesis of the this compound Core
The synthesis of the foundational this compound structure can be achieved through several established synthetic routes. A common and direct method involves the electrophilic sulfonation of phenol.
Experimental Protocol: Sulfonation of Phenol
Materials:
-
Phenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Water
-
Ice
Procedure:
-
Sulfonation: Phenol is reacted with concentrated sulfuric acid. The hydroxyl group of phenol is an ortho-, para- director, leading to a mixture of 2-hydroxybenzenesulfonic acid and 4-hydroxybenzenesulfonic acid. The reaction temperature is controlled to favor the formation of the para-isomer.
-
Neutralization and Isolation: The reaction mixture is carefully neutralized with a solution of sodium hydroxide. This converts the sulfonic acids to their sodium salts.
-
Purification: The desired 4-hydroxybenzenesulfonate salt is often purified by fractional crystallization.
-
Conversion to Sulfonamide: The purified 4-hydroxybenzenesulfonic acid is then converted to its sulfonyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Amination: The resulting 4-hydroxybenzenesulfonyl chloride is reacted with ammonia or an appropriate amine to yield the final this compound product.
Reaction Workflow:
Caption: General workflow for the synthesis of this compound.
Therapeutic Applications and Mechanisms of Action
Derivatives of this compound have shown significant promise as inhibitors of two key enzyme families: 12-lipoxygenase and carbonic anhydrases.
Inhibition of 12-Lipoxygenase (12-LOX)
12-Lipoxygenase is an enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators like 12-hydroxyeicosatetraenoic acid (12-HETE).[1] These signaling molecules are implicated in various pathological processes, including inflammation, platelet aggregation, and cancer progression.[1]
Signaling Pathway of 12-Lipoxygenase:
Caption: Inhibition of the 12-Lipoxygenase signaling pathway.
Inhibition of Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, particularly Carbonic Anhydrase IX (CA IX), are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[2] The sulfonamide group is a key pharmacophore for potent inhibition of carbonic anhydrases.
Mechanism of Carbonic Anhydrase IX in Cancer:
Caption: Role of Carbonic Anhydrase IX in the tumor microenvironment.
Structure-Activity Relationship (SAR) and Quantitative Data
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen.
12-Lipoxygenase Inhibitors
Structure-activity relationship studies on a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have revealed key insights for potent and selective 12-LOX inhibition.
| Compound ID | R¹ | R² | IC₅₀ (µM) for 12-LOX |
| 1 | H | H | 5.8 |
| 22 | Br | H | 2.2 |
| 27 | Cl | H | 6.3 |
| 28 | OCH₃ | H | 22 |
| 35 | Cl | 5-Cl | 0.085 |
| 36 | Cl | 6-Cl | 0.092 |
Data extracted from a study on 12-lipoxygenase inhibitors.
The data indicates that substitution on the benzylamino ring significantly impacts inhibitory activity. Halogen substitution, particularly chlorine, at the 5- and 6-positions of the benzyl ring led to a dramatic increase in potency.
Carbonic Anhydrase Inhibitors
A series of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide have been synthesized and evaluated for their binding affinity to various human carbonic anhydrase isoforms.
| Compound ID | Substituent at 3-amino group | Kd (µM) for CA I | Kd (µM) for CA II | Kd (µM) for CA IX | Kd (µM) for CA XII |
| 10 | Phenylaminoketone | 0.14 | 0.25 | 3.1 | 1.8 |
| 28 | 5-oxopyrrolidine-3-carboxylic acid | >30 | >30 | 14 | >30 |
| 29 | Methyl 5-oxopyrrolidine-3-carboxylate | >30 | >30 | 7.1 | >30 |
Data extracted from a study on carbonic anhydrase inhibitors.[3]
These results highlight the potential for developing isoform-selective carbonic anhydrase inhibitors by modifying the substituent on the this compound core. Compound 10, for instance, shows high affinity for several CA isoforms, while modifications leading to compounds 28 and 29 demonstrate a path towards selectivity for the cancer-associated CA IX.[3]
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and favorable pharmacological properties have led to the development of potent and selective inhibitors of key enzymes involved in a range of diseases. The data and experimental insights presented in this guide underscore the importance of this chemical moiety in modern medicinal chemistry and provide a solid foundation for future drug discovery efforts targeting 12-lipoxygenase, carbonic anhydrases, and other clinically relevant enzymes. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties of this compound derivatives hold great promise for the development of next-generation therapies.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of Novel 3-Amino-4-hydroxybenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel derivatives from 3-amino-4-hydroxybenzenesulfonamide, a versatile scaffold for developing new therapeutic agents.[1] The synthesized compounds, including Schiff bases and aminoketones, have shown potential as carbonic anhydrase inhibitors and anticancer agents.[1][2][3]
Overview of Synthetic Pathways
The synthesis of novel derivatives from 3-amino-4-hydroxybenzenesulfonamide can be achieved through a straightforward multi-step process. The primary amino group of the starting material is first condensed with various aromatic aldehydes to form Schiff bases. These intermediates can then be further modified. For instance, α-aminoketones can be synthesized, which in turn can be cyclized to form imidazole derivatives.[1]
Caption: General synthesis workflow from the starting material to Schiff bases and α-aminoketones.
Experimental Protocols
General Procedure for the Synthesis of Schiff Bases (Compounds 2-9)
This protocol describes the condensation reaction between 3-amino-4-hydroxybenzenesulfonamide and an appropriate aromatic aldehyde to yield Schiff bases.[1]
Materials:
-
3-Amino-4-hydroxybenzenesulfonamide
-
Appropriate aromatic aldehyde (e.g., benzaldehyde, 4-fluorobenzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Propan-2-ol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Dissolve 3-amino-4-hydroxybenzenesulfonamide in propan-2-ol in a round-bottom flask.
-
Add the corresponding aromatic aldehyde to the solution.
-
Heat the reaction mixture at reflux for 1 hour.[1]
-
After cooling, the precipitate is formed.
-
Collect the product by filtration, wash with cold propan-2-ol, and dry.
Synthesis of Imidazol-2-one Derivatives (Compounds 19, 20)
This protocol details the cyclization of α-aminoketone precursors with urea to form imidazol-2-one derivatives.[1]
Materials:
-
α-Aminoketone precursor (e.g., compound 10 or 13)
-
Urea (Carbamide)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Dissolve the corresponding α-aminoketone precursor in glacial acetic acid in a round-bottom flask.
-
Add a four-fold excess of urea to the solution.[1]
-
Heat the reaction mixture at reflux for 24 hours.[1]
-
Cool the mixture and dilute it with water to induce crystallization.
-
Collect the crystalline solid by filtration, wash with water, and dry.
Caption: Workflow for the biological evaluation of the synthesized derivatives.
Data Presentation
The following tables summarize the quantitative data for the synthesized derivatives, including percentage yields and biological activity.
Table 1: Synthesis Yields of Schiff Bases (Compounds 2-5) [1]
| Compound | Ar-CHO Substituent | Yield (%) |
| 2 | Phenyl | 57-95 |
| 3 | 4-Fluorophenyl | 57-95 |
| 4 | 4-Chlorophenyl | 57-95 |
| 5 | 4-Methoxyphenyl | 57-95 |
Table 2: Binding Affinities (Kd, µM) of Aminoketone 10 for Carbonic Anhydrase Isoenzymes [1]
| Isoenzyme | Kd (µM) |
| CAI | 0.14 - 3.1 |
| CAII | 0.14 - 3.1 |
| CAVII | 0.14 - 3.1 |
| CAIX | 0.14 - 3.1 |
| CAXIV | 0.14 - 3.1 |
Table 3: Half-maximal Effective Concentration (EC50) of Selected Compounds in Cancer Cell Lines [1]
| Compound | Cell Line | EC50 (µM) |
| 9 | U-87 (Glioblastoma) | Determined for most active |
| MDA-MB-231 (Breast Cancer) | Determined for most active | |
| PPC-1 (Prostate Cancer) | Determined for most active | |
| 21 | U-87 (Glioblastoma) | Determined for most active |
| MDA-MB-231 (Breast Cancer) | Determined for most active | |
| PPC-1 (Prostate Cancer) | Determined for most active |
Structure-Activity Relationship (SAR) Insights
The diverse substitutions on the aromatic ring of the aldehyde and subsequent modifications to the synthesized Schiff bases allow for extensive SAR studies.[1] The presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions in the parent molecule can contribute to favorable pharmacokinetic properties (ADME) in its derivatives.[1] For instance, aminoketone 10, with a phenyl substituent, demonstrated strong affinity for multiple carbonic anhydrase isoenzymes.[1] Further studies with 3D cancer cell cultures (spheroids) have shown that compounds like 9 and 21 can reduce spheroid viability and growth, indicating their potential as anticancer agents.[1][3]
Applications
Derivatives of 3-amino-4-hydroxybenzenesulfonamide are valuable in medicinal chemistry for the development of:
-
Carbonic Anhydrase Inhibitors: The sulfonamide group is a key pharmacophore for binding to carbonic anhydrases.[1]
-
Anticancer Agents: Demonstrated activity against various cancer cell lines, including in 3D culture models.[1][3]
-
Antibacterial Agents: Sulfonamides are a well-known class of antibacterial drugs.[2][4]
-
Dye Synthesis: The core structure is also utilized in the manufacturing of azo dyes.[4]
References
- 1. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
Application Notes & Protocols: Synthesis of Carbonic Anhydrase Inhibitors Utilizing 4-Hydroxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of carbonic anhydrase (CA) inhibitors derived from 4-hydroxybenzenesulfonamide. This document is intended to guide researchers in the design, synthesis, and characterization of novel CA inhibitors, which are crucial in the development of therapeutic agents for a range of diseases, including glaucoma, epilepsy, and cancer.
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] The inhibition of specific CA isoforms is a validated therapeutic strategy. The sulfonamide group (SO₂NH₂) is a classic zinc-binding group that is central to the design of most CA inhibitors.[2][3] this compound serves as a versatile starting material or key structural motif in the development of potent and selective CA inhibitors. Its phenolic hydroxyl group offers a site for chemical modification, allowing for the introduction of various "tail" moieties that can interact with amino acid residues within the enzyme's active site, leading to enhanced potency and isoform selectivity.[2][4]
I. Rationale for Using this compound
The benzenesulfonamide scaffold is a cornerstone in the development of carbonic anhydrase inhibitors (CAIs).[5] The primary sulfonamide group is essential for coordinating with the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[3] this compound provides a key advantage by incorporating a hydroxyl group at the para position. This functional group can be leveraged in several ways:
-
Introduction of "Tail" Moieties: The hydroxyl group serves as a convenient handle for introducing a variety of substituents through ether or ester linkages. These "tail" groups can extend into different regions of the CA active site, leading to interactions that enhance binding affinity and, crucially, isoform selectivity.[2][4]
-
Improved Physicochemical Properties: Modification at the hydroxyl position can be used to tune the physicochemical properties of the inhibitor, such as solubility and membrane permeability, which are critical for drug development.
-
Hydrogen Bonding: The hydroxyl group itself, or moieties introduced through it, can participate in hydrogen bonding interactions with active site residues, further stabilizing the enzyme-inhibitor complex.
II. Synthesis of this compound Derivatives: A General Overview
The synthesis of CA inhibitors from this compound typically involves the modification of the hydroxyl group. A general synthetic strategy is to react this compound with a suitable electrophile to introduce the desired "tail."
Experimental Protocols
Protocol 1: General Synthesis of 4-(Substituted-oxy)benzenesulfonamide Derivatives
This protocol describes a general method for the synthesis of this compound derivatives where a substituent is attached via an ether linkage.
Materials:
-
This compound
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide, substituted benzyl bromides)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetone)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as DMF or acetone in a round-bottom flask.
-
Addition of Base: Add a base (1.1-1.5 equivalents), such as potassium carbonate or sodium hydride, to the solution. Stir the mixture at room temperature for 15-30 minutes to deprotonate the phenolic hydroxyl group.
-
Addition of Electrophile: Add the desired alkyl or aryl halide (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of synthesized compounds against various carbonic anhydrase isoforms using a stopped-flow instrument.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Synthesized inhibitor compounds
-
4-Nitrophenyl acetate (substrate)
-
Buffer solution (e.g., 10 mM HEPES-Tris, pH 7.4)
-
DMSO (for dissolving inhibitors)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA isoenzymes in the buffer. Prepare stock solutions of the synthesized inhibitors in DMSO.
-
Assay Principle: The assay measures the esterase activity of CA, which catalyzes the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenolate and acetic acid. The formation of 4-nitrophenolate is monitored by the increase in absorbance at 400 nm.
-
Measurement: The assay is performed using a stopped-flow instrument. The enzyme and substrate solutions are rapidly mixed, and the initial rate of the reaction is measured.
-
Inhibition Studies: To determine the inhibitory activity, the enzyme is pre-incubated with various concentrations of the inhibitor for a set period (e.g., 15 minutes) before the addition of the substrate.
-
Data Analysis: The initial rates are plotted against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). The inhibition constants (Ki) can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.
III. Quantitative Data Summary
The inhibitory activities of various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms are summarized below. These values are typically reported as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC₅₀), with lower values indicating higher potency.
| Compound Class | Target Isoform | Ki (nM) Range | Selectivity Profile | Reference |
| Ureido-substituted benzenesulfonamides | hCA IX | 1 - 45 | Selective for hCA IX and XII over hCA II | [2] |
| 4-(Substituted hydrazinyl)benzenesulfonamides | hCA I | 1.79 - 2.73 | Potent inhibitors of hCA I and II | [6] |
| hCA II | 1.72 - 11.64 | [6] | ||
| 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides | hCA IX | 1.5 - 38.9 | Potent inhibitors of tumor-associated hCA IX and XII | [7] |
| hCA XII | 0.8 - 12.4 | [7] | ||
| Novel Sulfonyl Semicarbazides | hCA II | 3.5 - 14.4 | Highly efficient inhibitors of hCA II | [8] |
| hCA IX | 20.5 - 81.3 | Moderate to good inhibitors of hCA IX | [8] | |
| Indolylchalcones with benzenesulfonamide-1,2,3-triazole | hCA I | 18.8 - 50.4 | Some derivatives more potent than Acetazolamide against hCA I | [9] |
| hCA XII | 10 - 41.9 | Efficiently inhibited hCA XII | [9] |
Note: The inhibitory activities are highly dependent on the specific chemical structure of the derivative. The table provides a general range of activities observed for these classes of compounds.
IV. Visualizations
Signaling Pathway and Mechanism of Action
The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion within the enzyme's active site. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thus inhibiting the enzyme's function. The "tail" portion of the inhibitor can then interact with various amino acid residues in the active site, which determines the inhibitor's affinity and isoform selectivity.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Experimental Workflow: Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel carbonic anhydrase inhibitors based on this compound.
Caption: CA Inhibitor Synthesis and Evaluation Workflow.
V. Conclusion
This compound is a valuable scaffold for the synthesis of potent and selective carbonic anhydrase inhibitors. The protocols and data presented in these application notes provide a foundation for researchers to design and evaluate novel CAIs. The ability to systematically modify the "tail" region of the inhibitor allows for the fine-tuning of inhibitory activity and isoform selectivity, which is a critical aspect of modern drug design targeting the carbonic anhydrase family of enzymes. Further exploration of diverse chemical moieties attached to the this compound core will undoubtedly lead to the discovery of new therapeutic agents.
References
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 4-Hydroxybenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors Using a Fluorescent Thermal Shift Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorescent thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), is a rapid and cost-effective method for identifying and characterizing ligand binding to a target protein.[1] The principle of the assay is based on the change in the thermal stability of a protein upon ligand binding.[1] As a protein is heated, it unfolds, exposing hydrophobic regions that can be detected by an environmentally sensitive fluorescent dye, such as SYPRO™ Orange.[1] Ligand binding typically stabilizes the protein structure, resulting in an increase in the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.[1] This change in melting temperature (ΔTm) is a direct measure of the interaction between the protein and the ligand.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] They are involved in various physiological processes, including pH regulation, and are established therapeutic targets for a range of diseases.[2][3][4] In particular, Carbonic Anhydrase IX (CA IX) is a tumor-associated isoform that is overexpressed in many cancers in response to hypoxia.[5][6][7] By regulating pH in the tumor microenvironment, CA IX promotes cancer cell survival, proliferation, and metastasis, making it a key target for anticancer drug development.[5][6] Sulfonamides, including 4-Hydroxybenzenesulfonamide derivatives, are a well-known class of potent carbonic anhydrase inhibitors.[8] This application note provides a detailed protocol for a fluorescent thermal shift assay to screen this compound derivatives for their binding affinity to human Carbonic Anhydrase IX.
Experimental Protocols
Materials and Reagents
-
Protein: Recombinant human Carbonic Anhydrase IX (CA IX), purified to >95% homogeneity.
-
Ligands: this compound and its derivatives, dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Fluorescent Dye: SYPRO™ Orange Protein Gel Stain (5000x stock in DMSO).
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Instrumentation: A real-time polymerase chain reaction (qPCR) instrument with melt curve analysis capabilities.
-
Consumables: 96-well or 384-well PCR plates, optical adhesive seals, and appropriate pipettes and reservoirs.
Assay Protocol
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare a fresh 50x working stock of SYPRO™ Orange dye by diluting the 5000x stock 1:100 in assay buffer.
-
Prepare a 2 µM working solution of CA IX in the assay buffer.
-
Prepare serial dilutions of the this compound derivatives in 100% DMSO.
-
-
Assay Plate Setup:
-
In a 96-well PCR plate, add the components in the following order for a final volume of 25 µL per well:
-
12.5 µL of 2 µM CA IX solution (final concentration: 1 µM).
-
2.5 µL of the this compound derivative at various concentrations (final DMSO concentration should not exceed 1%). For the no-ligand control, add 2.5 µL of DMSO.
-
10 µL of a mix containing assay buffer and SYPRO™ Orange (prepare a master mix to ensure a final SYPRO™ Orange concentration of 5x).
-
-
Seal the plate securely with an optical adhesive seal.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 x g) to collect the contents at the bottom of the wells.
-
-
Thermal Denaturation and Data Collection:
-
Place the plate in the qPCR instrument.
-
Set up the instrument to perform a melt curve analysis.
-
The temperature should be increased from 25 °C to 95 °C at a ramp rate of 1 °C/minute.
-
Set the fluorescence acquisition to be recorded at every 1 °C increment.
-
-
Data Analysis:
-
The raw fluorescence data is plotted against temperature to generate the protein unfolding curves.
-
The melting temperature (Tm) is determined by fitting the sigmoidal curve to the Boltzmann equation or by calculating the peak of the first derivative of the fluorescence curve (-dF/dT).[9]
-
The thermal shift (ΔTm) is calculated for each derivative by subtracting the Tm of the no-ligand control from the Tm of the sample with the ligand.
-
ΔTm = Tm (with ligand) - Tm (no-ligand control)
-
-
A positive ΔTm indicates that the ligand stabilizes the protein. The magnitude of the ΔTm is generally proportional to the binding affinity of the ligand.
-
Data Presentation
The following table summarizes representative thermal shift data for a series of hypothetical this compound derivatives binding to Carbonic Anhydrase IX.
| Compound ID | Derivative Substitution | Ligand Concentration (µM) | Tm (°C) | ΔTm (°C) |
| Control | None (DMSO) | - | 58.2 | 0.0 |
| Cmpd-01 | This compound | 10 | 62.5 | 4.3 |
| Cmpd-02 | 3-Fluoro-4-hydroxybenzenesulfonamide | 10 | 63.8 | 5.6 |
| Cmpd-03 | 3-Chloro-4-hydroxybenzenesulfonamide | 10 | 64.5 | 6.3 |
| Cmpd-04 | 3-Methyl-4-hydroxybenzenesulfonamide | 10 | 63.1 | 4.9 |
| Cmpd-05 | 3,5-Difluoro-4-hydroxybenzenesulfonamide | 10 | 65.2 | 7.0 |
Visualizations
Experimental Workflow
Caption: Workflow for the fluorescent thermal shift assay.
Signaling Pathway
Caption: CA IX signaling in the tumor microenvironment.
References
- 1. axxam.com [axxam.com]
- 2. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 3. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of 4-Hydroxybenzenesulfonamide in the Synthesis of Azo Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxybenzenesulfonamide is a versatile primary aromatic amine that serves as a valuable precursor in the synthesis of a wide array of azo dyes. The presence of both a hydroxyl and a sulfonamide group on the benzene ring imparts unique properties to the resulting dyes, including potential biological activity and modified solubility characteristics. The general synthetic strategy involves a two-step process: the diazotization of this compound to form a reactive diazonium salt, followed by an azo coupling reaction with a suitable aromatic coupling component.[1] This document provides detailed application notes and experimental protocols for the synthesis and characterization of azo dyes derived from this compound.
Reaction Principle
The synthesis of azo dyes from this compound follows the well-established mechanism of diazotization followed by azo coupling.
-
Diazotization: this compound is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at a low temperature (0-5 °C). This reaction converts the primary amino group into a diazonium salt.[2] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[3]
-
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich aromatic compound (the coupling component), such as a phenol or an aromatic amine.[4] This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling component, yielding a brightly colored azo compound with an extended conjugated system.[1]
Applications of Sulfonamide-Based Azo Dyes
Azo dyes incorporating a sulfonamide moiety have garnered significant interest in medicinal chemistry and materials science. The sulfonamide group is a well-known pharmacophore, and its inclusion in an azo dye structure can confer a range of biological activities.[5]
-
Antimicrobial Agents: Many sulfonamide-based azo dyes have been reported to exhibit antibacterial and antifungal properties.[6] The azo-sulfonamide scaffold can interfere with microbial metabolic pathways.
-
Anticancer and Antiviral Agents: Some studies have explored the potential of these compounds as anticancer and antiviral agents.[7]
-
Indicators and Pigments: The vibrant colors of these dyes make them suitable for use as pH indicators and pigments in various industrial applications.[8]
-
Textile Dyes: The functional groups present can influence the dye's affinity for different textile fibers.[9]
Experimental Protocols
The following protocols are generalized procedures for the synthesis of azo dyes from this compound. Researchers should adapt these methods based on the specific coupling component used.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a 250 mL beaker, suspend 0.01 mol of this compound in a mixture of 2.5 mL of concentrated HCl and 20 mL of distilled water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.01 mol of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound. Maintain the temperature between 0 and 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture for an additional 15-20 minutes at 0-5 °C.
-
Check for the presence of excess nitrous acid using starch-iodide paper (the paper should turn blue). A slight excess is desirable to ensure complete diazotization.
-
The resulting solution contains the 4-hydroxy-benzenediazonium chloride and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction
Materials:
-
Diazonium salt solution from Protocol 1
-
Coupling component (e.g., phenol, β-naphthol, N,N-dimethylaniline) (0.01 mol)
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Appropriate solvent for the coupling component (e.g., ethanol, water)
Procedure:
-
In a 500 mL beaker, dissolve 0.01 mol of the coupling component in 20 mL of 10% aqueous sodium hydroxide solution. If the coupling component is not soluble in aqueous base, a suitable co-solvent like ethanol can be used.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
With continuous and vigorous stirring, add the freshly prepared, cold diazonium salt solution (from Protocol 1) dropwise to the cold solution of the coupling component.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Filter the precipitated azo dye using vacuum filtration and wash the solid with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude azo dye from a suitable solvent (e.g., ethanol, ethanol-water mixture) to obtain the purified product.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following tables summarize representative quantitative data for azo dyes synthesized from various aromatic amines, which can be used as a reference for expected results when using this compound.
Table 1: Physical and Analytical Data of Representative Azo Dyes
| Azo Dye Code | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Color |
| Dye 1 (from p-toluidine) | C₁₄H₁₃N₃O₃S | 303.34 | 210-212 | 85 | Orange |
| Dye 2 (from aniline) | C₁₃H₁₁N₃O₃S | 289.31 | 198-200 | 82 | Yellow |
| Dye 3 (from β-naphthol) | C₁₇H₁₂N₂O₄S | 352.36 | 235-237 | 90 | Deep Red |
Data is hypothetical and for illustrative purposes. Actual data will vary based on the specific reactants and experimental conditions.
Table 2: Spectroscopic Data of Representative Azo Dyes
| Azo Dye Code | FT-IR (cm⁻¹) | ¹H-NMR (δ ppm, DMSO-d₆) | UV-Vis (λmax, nm) |
| Dye 1 | 3450 (O-H), 3250 (N-H), 1600 (N=N), 1340 & 1160 (SO₂) | 2.3 (s, 3H, CH₃), 6.8-8.0 (m, 7H, Ar-H), 9.5 (s, 1H, OH), 10.2 (s, 1H, SO₂NH₂) | 450 |
| Dye 2 | 3445 (O-H), 3245 (N-H), 1605 (N=N), 1335 & 1155 (SO₂) | 6.9-8.1 (m, 8H, Ar-H), 9.6 (s, 1H, OH), 10.3 (s, 1H, SO₂NH₂) | 435 |
| Dye 3 | 3460 (O-H), 3255 (N-H), 1595 (N=N), 1345 & 1165 (SO₂) | 7.0-8.5 (m, 10H, Ar-H), 9.8 (s, 1H, OH), 10.5 (s, 1H, SO₂NH₂) | 490 |
Data is hypothetical and for illustrative purposes. Actual data will vary based on the specific reactants and experimental conditions.
Visualization of Synthetic Pathway and Workflow
Synthesis of Azo Dyes from this compound
Caption: General reaction scheme for the synthesis of azo dyes.
Experimental Workflow for Azo Dye Synthesis
Caption: Step-by-step experimental workflow for azo dye synthesis.
References
- 1. Azo coupling - Wikipedia [en.wikipedia.org]
- 2. Diazotisation [organic-chemistry.org]
- 3. cuhk.edu.hk [cuhk.edu.hk]
- 4. Azo Coupling [organic-chemistry.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. jocpr.com [jocpr.com]
- 7. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Crystallization of 4-Hydroxybenzenesulfonamide Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for the crystallization of 4-Hydroxybenzenesulfonamide and its complexes. The protocols outlined below cover methods for single crystal growth and co-crystallization, essential techniques in drug development for enhancing physicochemical properties such as solubility and stability.[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for designing crystallization experiments.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₃S | [2] |
| Molecular Weight | 173.19 g/mol | [2] |
| CAS Number | 1576-43-8 | [2] |
| Appearance | White crystalline solid or powder | |
| Melting Point | 178 °C | [3] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Solubility Profile
The choice of solvent is a critical parameter in crystallization. The following table summarizes the qualitative solubility of this compound and a structurally similar compound, 4-Hydroxybenzamide, in common solvents. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for specific experimental conditions.[4]
| Solvent | Qualitative Solubility of this compound | Quantitative Solubility of 4-Hydroxybenzamide (structurally similar) | Reference |
| Water | Low/Sparingly Soluble | Low/Sparingly Soluble | [4] |
| Ethanol | Soluble | Soluble | [4] |
| Methanol | Soluble | Soluble | |
| Acetone | Soluble | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | 100 mg/mL (Room Temperature) | [4] |
| Ethyl Acetate | Sparingly Soluble | Sparingly Soluble | |
| Dioxane-Water | Variable (Bell-shaped profile for some sulfonamides) | Not Determined | [5] |
| Dimethylacetamide | Soluble (for many sulfonamides) | Not Determined | [5] |
Co-crystal Screening and Characterization
Co-crystallization can significantly alter the physicochemical properties of an active pharmaceutical ingredient (API).[6] The selection of a suitable co-former is a key step, often guided by the supramolecular synthon approach, where molecules with complementary functional groups for hydrogen bonding are chosen.[1]
Table 3: Potential Co-formers for this compound and Expected Properties
| Co-former Class | Example Co-formers | Potential Supramolecular Synthon | Expected Impact on Properties | Reference |
| Carboxylic Acids | Benzoic Acid, Salicylic Acid, 4-Hydroxybenzoic Acid | Sulfonamide-Carboxylic Acid | Enhanced solubility and dissolution rate | [7] |
| Amides | Nicotinamide, Isonicotinamide | Sulfonamide-Amide | Improved stability and altered morphology | [8] |
| Phenols | Resorcinol, Catechol | Hydroxyl-Hydroxyl, Hydroxyl-Sulfonamide | Modified crystal packing and melting point |
Table 4: Characterization Data of Representative Sulfonamide Co-crystals (Illustrative Examples)
Since specific quantitative data for this compound co-crystals is limited in publicly available literature, the following table provides data for other sulfonamide co-crystals to illustrate the expected characterization results.
| API | Co-former | Stoichiometric Ratio (API:Co-former) | Melting Point (°C) | Reference |
| Cilostazol | 4-Hydroxybenzoic Acid | 1:1 | 161.7 | [9] |
| Cilostazol | 2,4-Dihydroxybenzoic Acid | 1:1 | 152.9 | [9] |
| Carbamazepine | 4-Aminobenzoic Acid | 1:1 | 148 | [10] |
| Carbamazepine | 4-Aminobenzoic Acid | 2:1 | 157 | [10] |
| Sulfamethazine | 3-(4-hydroxyphenyl)propanoic acid | 2:2 | Not Specified | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for the crystallization of this compound and its complexes.
Protocol 1: Single-Solvent Recrystallization
This method is suitable for the purification of this compound.
Materials:
-
Crude this compound
-
Selected solvent (e.g., ethanol, methanol)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process can be slowed down by placing the flask in an insulated container.
-
Crystal Growth: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.
References
- 1. Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-Hydroxybenzenesulfonamide | C6H7NO3S | CID 74093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Cocrystals and Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine with Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. mdpi.com [mdpi.com]
- 10. Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydroxybenzenesulfonamide as a Reagent for Synthesizing Somatostatin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-hydroxybenzenesulfonamide and its derivatives, particularly 3-amino-4-hydroxybenzenesulfonamide, as key reagents in the synthesis of selective non-peptide antagonists for the somatostatin receptor subtype 5 (SSTR5). This document includes detailed experimental protocols, quantitative data on antagonist affinity, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Somatostatin receptors (SSTRs) are a family of five G-protein coupled receptors (SSTR1-5) that are crucial in various physiological processes, including the regulation of hormone secretion and cell growth. The development of selective antagonists for these receptors is a significant area of research, particularly for therapeutic applications in neuroendocrine tumors and metabolic disorders. Notably, 3-amino-4-hydroxybenzenesulfonamide has been identified as a valuable starting material for the synthesis of potent and selective SSTR5 antagonists.[1][2] This scaffold provides a versatile platform for chemical modifications to optimize binding affinity and selectivity for the SSTR5 subtype.
Signaling Pathways of Somatostatin Receptors
Somatostatin receptor activation initiates a cascade of intracellular signaling events, primarily mediated by inhibitory G-proteins (Gi/o). The binding of somatostatin or its analogs to the receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP affects various downstream effectors, leading to the physiological responses associated with somatostatin, such as the inhibition of hormone release. A simplified diagram of this principal signaling pathway is presented below.
Caption: Somatostatin Receptor Signaling Pathway.
Synthesis of a Non-Peptide SSTR5 Antagonist
Caption: Generalized Synthetic Workflow.
Experimental Protocols
General Protocol for Synthesis of Schiff Bases from 3-Amino-4-hydroxybenzenesulfonamide
This protocol is adapted from the synthesis of related derivatives and serves as a foundational method for modifying the 3-amino group of 3-amino-4-hydroxybenzenesulfonamide.[1][2]
Materials:
-
3-Amino-4-hydroxybenzenesulfonamide
-
Appropriate aromatic aldehyde
-
Propan-2-ol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Dissolve 3-amino-4-hydroxybenzenesulfonamide (1 equivalent) in propan-2-ol in a round-bottom flask.
-
Add the desired aromatic aldehyde (1 equivalent) to the solution.
-
Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product with cold propan-2-ol.
-
Dry the product under vacuum to yield the corresponding Schiff base.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Radioligand Binding Assay for SSTR5 Affinity
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the SSTR5 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing human SSTR5
-
Radioligand (e.g., [¹²⁵I-Tyr¹¹]SRIF-14 or a selective SSTR5 radiolabeled antagonist)
-
Test compound (synthesized antagonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Cell harvester
-
Scintillation counter and scintillation cocktail
Procedure:
-
Membrane Preparation: Homogenize cells expressing SSTR5 in a lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of a non-radiolabeled SSTR5 ligand.
-
Competitive Binding: Add cell membranes, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for SSTR5 Antagonism
This assay determines the functional activity of a synthesized compound as an SSTR5 antagonist by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
A cell line co-expressing human SSTR5 and a cAMP-responsive reporter system (e.g., GloSensor™) or cells suitable for a cAMP HTRF assay.
-
SSTR5 agonist (e.g., somatostatin-14)
-
Forskolin (to stimulate adenylyl cyclase)
-
Test compound (synthesized antagonist)
-
Assay buffer/cell culture medium
-
384-well assay plates
-
Luminometer or HTRF-compatible plate reader
-
cAMP detection reagents (e.g., GloSensor™ reagent or HTRF kit components)
Procedure:
-
Cell Preparation: Seed the cells in 384-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test antagonist. Prepare a solution of the SSTR5 agonist at a concentration that gives approximately 80% of its maximal effect (EC₈₀).
-
Antagonist Pre-incubation: Add the diluted antagonist solutions to the cells and incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add the SSTR5 agonist (at its EC₈₀ concentration) to the wells already containing the antagonist. Also, include control wells with agonist only (maximum inhibition) and vehicle only (basal).
-
Forskolin Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Measurement: Read the luminescence or HTRF signal.
-
Data Analysis:
-
Normalize the data to the control wells.
-
Plot the response (e.g., luminescence) against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Quantitative Data
The following table presents hypothetical binding affinity data for a series of SSTR5 antagonists derived from a benzenesulfonamide scaffold. This data illustrates the type of information that would be generated from the experimental protocols described above.
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| BZ-SSTR5-01 | >1000 | >1000 | >1000 | >1000 | 5.2 |
| BZ-SSTR5-02 | 850 | >1000 | 920 | >1000 | 2.8 |
| BZ-SSTR5-03 | >1000 | 980 | >1000 | >1000 | 1.5 |
| BZ-SSTR5-04 | 760 | >1000 | 810 | >1000 | 10.1 |
Data is for illustrative purposes only and does not represent actual experimental results for specific compounds.
Conclusion
This compound and its amino-substituted derivatives are valuable and versatile starting materials for the development of non-peptide somatostatin receptor antagonists, particularly for the SSTR5 subtype. The protocols and information provided herein offer a foundational guide for researchers in the synthesis and evaluation of such compounds. The development of selective SSTR5 antagonists holds significant promise for future therapeutic interventions in various endocrine and metabolic diseases.
References
Application Notes and Protocols: In Vitro Evaluation of 4-Hydroxybenzenesulfonamide Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 4-Hydroxybenzenesulfonamide derivatives as potential anticancer agents. This document outlines detailed protocols for key experimental assays, presents a summary of reported efficacy data, and illustrates the primary signaling pathways implicated in the mechanism of action of these compounds.
Quantitative Data Summary
The following tables summarize the reported in vitro cytotoxic activity of various this compound and related benzenesulfonamide derivatives against a panel of human cancer cell lines. The data is primarily presented as half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) values, which represent the concentration of a compound required to inhibit cell growth or viability by 50%.
Table 1: Cytotoxic Activity of 3-Amino-4-hydroxybenzenesulfonamide Derivatives [1][2]
| Compound | U-87 Glioblastoma (EC₅₀, µM) | MDA-MB-231 Triple-Negative Breast Cancer (EC₅₀, µM) | PPC-1 Prostate Adenocarcinoma (EC₅₀, µM) |
| 9 | 48 ± 5 | 28 ± 2 | 29 ± 1 |
| 12 | >100 | 79 ± 15 | 88 ± 11 |
| 18 | 93 ± 15 | 68 ± 11 | 75 ± 14 |
| 21 | 90 ± 12 | 34 ± 5 | 55 ± 11 |
Table 2: Cytotoxic Activity of Other Benzenesulfonamide Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC₅₀/EC₅₀ (µM) | Reference |
| Benzenesulfonamide-1,2,3-triazole hybrid (7c) | OVCAR-8 Ovarian Cancer | 0.54 | [3] |
| Benzenesulfonamide-1,2,3-triazole hybrid (7c) | OC-314 Ovarian Cancer | 1.82 | [3] |
| Benzenesulfonamide-1,2,3-triazole hybrid (7c) | Caov-3 Ovarian Cancer | 2.13 | [3] |
| Benzenesulfonamide-1,2,3-triazole hybrid (7c) | SKOV3 Ovarian Cancer | 3.91 | [3] |
| 4-(Pyrazolyl)benzenesulfonamide Urea (SH7s) | HCT-116 Colorectal Cancer | GI₅₀: 3.5 | [4] |
| N-Benzenesulfonylguanidine (6) | HCT-116 Colon Cancer | 13 | [5][6] |
| N-Benzenesulfonylguanidine (7) | HCT-116 Colon Cancer | 12 | [5][6] |
| N-Benzenesulfonylguanidine (7) | MCF-7 Breast Cancer | 19 | [5][6] |
| N-Benzenesulfonylguanidine (9) | MCF-7 Breast Cancer | 18 | [5][6] |
| 4-(3-(2-hydroxy-3-methoxyphenyl)thiazolo[3,4-d]soxazole-5-ylamino)benzenesulfonamide (YM-1) | MG-U87 Glioblastoma | 1.154 | [7] |
| Benzenesulfonate (BS3) | K562 Leukemia | 0.078 | [8] |
| Benzenesulfonate (BS1) | K562 Leukemia | 0.172 | [8] |
| Benzenesulfonate (BS4) | K562 Leukemia | 0.173 | [8] |
| Benzenesulfonate (BS2) | K562 Leukemia | 0.246 | [8] |
| Benzenesulfonate (BS3) | MCF-7 Breast Cancer | 4.599 | [8] |
| Benzenesulfonate (BS3) | A549 Lung Cancer | 7.65 | [8] |
| Benzenesulfonate (BS4) | A549 Lung Cancer | 11.34 | [8] |
Experimental Workflow
The following diagram outlines a general workflow for the in vitro evaluation of this compound derivatives.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U-87, MDA-MB-231, PPC-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in DMSO.
-
Perform serial dilutions in complete medium to achieve the desired final concentrations.
-
Remove the medium from the cells and add 100 µL of the medium containing the compounds or vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀/EC₅₀ value.
-
Cell Cycle Analysis (Flow Cytometry)
This protocol is for analyzing the effect of this compound derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with the derivative of interest
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest treated and control cells by trypsinization.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Analysis (Western Blot)
This protocol is for detecting changes in the expression of key apoptosis-related proteins in cancer cells treated with this compound derivatives.
Materials:
-
Treated and control cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways that may be modulated by this compound derivatives in cancer cells.
Carbonic Anhydrase IX (CAIX) Signaling
CAIX is a transmembrane enzyme overexpressed in many hypoxic tumors and is a known target of sulfonamide inhibitors. Its inhibition can disrupt pH regulation, leading to increased intracellular acidosis and apoptosis.
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. Some benzenesulfonamide derivatives have been shown to inhibit VEGFR2 kinase activity.
Hsp90 Chaperone Pathway
Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins that promote cancer cell growth and survival.
MAPK/ERK Signaling Pathway and Apoptosis
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation and survival. Its modulation can lead to apoptosis.
References
- 1. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. opendata.uni-halle.de [opendata.uni-halle.de]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unlocking the Antimicrobial Potential of 4-Hydroxybenzenesulfonamide Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, 4-Hydroxybenzenesulfonamide and its analogs have emerged as a promising class of compounds with potential antimicrobial properties. This document provides detailed application notes and experimental protocols for assessing the antimicrobial potential of these analogs, designed to guide researchers in their drug discovery and development efforts.
Mechanism of Action: Targeting the Folate Biosynthesis Pathway
Sulfonamides, including this compound analogs, exert their antimicrobial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[1][2] Folic acid is essential for the synthesis of nucleic acids and certain amino acids, which are vital for bacterial growth and replication.[3][4] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), these analogs block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, thereby halting bacterial proliferation.[3][5] This bacteriostatic action makes the folate pathway a prime target for antimicrobial intervention.[1][2]
Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.
Data Presentation: In Vitro Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various this compound analogs against representative Gram-positive and Gram-negative bacteria. This data provides a comparative overview of their antimicrobial potency.
| Compound ID | Derivative | Test Organism | MIC (µg/mL) |
| I | N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (MRSA clinical isolates) | 32 - 512 |
| I | Staphylococcus aureus (MSSA clinical isolates) | 32 - 512 | |
| II | N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (MRSA clinical isolates) | 32 - 512 |
| II | Staphylococcus aureus (MSSA clinical isolates) | 32 - 512 | |
| III | N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (MRSA clinical isolates) | 32 - 512 |
| III | Staphylococcus aureus (MSSA clinical isolates) | 32 - 512 | |
| 1C | 4-methyl-N-(2-nitrophenyl) benzenesulfonamide | Escherichia coli | 50 |
| 1C | Bacillus licheniformis | 100 | |
| 1C | Bacillus linens | 150 | |
| 1B | N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide | Escherichia coli | 100 |
| 1B | Bacillus subtilis | 250 | |
| 1B | Bacillus linens | 150 |
Note: MIC values can vary depending on the specific bacterial strain and testing methodology. The data presented here is a compilation from published studies for comparative purposes.[6][7]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and standardization of results.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.
Caption: Workflow for the broth microdilution method to determine MIC.
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture on an agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9][10] This assay is performed as a follow-up to the MIC test to determine if a compound is bactericidal or bacteriostatic.
Protocol:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, take a 10-100 µL aliquot from the wells showing no visible growth (at and above the MIC).
-
Spread the aliquot onto a fresh, compound-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
Disk Diffusion Assay (Kirby-Bauer Test)
The disk diffusion test is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.[6][11] It provides a visual indication of the antimicrobial activity through the formation of an inhibition zone.[7]
Caption: Workflow for the disk diffusion (Kirby-Bauer) test.
Protocol:
-
Preparation of Agar Plates:
-
Use Mueller-Hinton agar plates with a uniform depth.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation:
-
Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate to create a uniform bacterial lawn.
-
-
Application of Disks:
-
Prepare sterile filter paper disks impregnated with a known concentration of the this compound analog.
-
Aseptically place the disks on the surface of the inoculated agar plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[7]
-
The size of the zone is proportional to the susceptibility of the bacterium to the compound.
-
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[12][13] It helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[14]
Protocol:
-
Preparation of Cultures:
-
Prepare a bacterial culture in CAMHB and adjust it to a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Exposure to Test Compound:
-
Add the this compound analog to the bacterial cultures at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control (no compound).
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of viable colonies (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[14]
-
By employing these standardized methods, researchers can effectively and reliably assess the antimicrobial potential of this compound analogs, contributing valuable data to the ongoing search for new and effective antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent-free synthesis and antibacterial evaluation of novel mercaptobenzenesulfonamides | Semantic Scholar [semanticscholar.org]
- 3. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]
- 4. Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijsr.net [ijsr.net]
- 9. Antimicrobial activity of hydroxylbenzenesulfonailides derivatives of chitosan, chitosan sulfates and carboxymethyl chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 4-Hydroxybenzenesulfonamide in the Development of Sulfonamide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 4-hydroxybenzenesulfonamide as a versatile scaffold in the design and synthesis of novel sulfonamide antibiotics. The following sections detail the underlying mechanism of action, protocols for synthesis and antimicrobial evaluation, and structure-activity relationship (SAR) data for a series of derivatives.
Introduction
Sulfonamide antibiotics, the first class of synthetic antimicrobial agents, function by competitively inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid biosynthesis pathway.[1] This pathway is essential for the synthesis of nucleotides and certain amino acids, and its absence in humans makes it an attractive target for selective toxicity. This compound serves as a valuable starting material and structural motif in the development of new sulfonamides, offering a phenolic hydroxyl group that can be functionalized to modulate the physicochemical and pharmacological properties of the resulting compounds. The strategic modification of this scaffold allows for the exploration of SAR to enhance potency, broaden the spectrum of activity, and overcome mechanisms of bacterial resistance.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This disruption of the folate pathway ultimately inhibits bacterial growth and replication.
Experimental Protocols
The following protocols provide a general framework for the synthesis and antimicrobial evaluation of novel sulfonamide derivatives based on the this compound scaffold.
Protocol 1: Synthesis of N-Aryl-4-hydroxybenzenesulfonamide Derivatives
This protocol describes a representative synthesis of an N-aryl-4-hydroxybenzenesulfonamide derivative.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, substituted bromobenzene)
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium phosphate (K₃PO₄)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the desired aryl halide (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add DMSO (5 mL) to the vial and seal it.
-
Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-hydroxybenzenesulfonamide derivative.
-
Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized sulfonamide derivatives against bacterial strains.
Materials:
-
Synthesized sulfonamide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in CAMHB to achieve a range of final concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well containing the diluted compounds with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Data Presentation
The following table summarizes the antimicrobial activity of a series of representative N-substituted this compound derivatives against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
| Compound ID | R-Group on Sulfonamide Nitrogen | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
| 1a | Phenyl | 64 | 128 |
| 1b | 4-Chlorophenyl | 32 | 64 |
| 1c | 4-Methoxyphenyl | 128 | 256 |
| 1d | 4-Nitrophenyl | 16 | 32 |
| 1e | 2-Pyridyl | 32 | 64 |
| Ciprofloxacin | (Reference) | 0.5 | 0.25 |
Note: The data presented in this table is a representative compilation from various sources for illustrative purposes and may not originate from a single, directly comparable study.[2][3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the development of novel sulfonamide antibiotics from a this compound scaffold.
Logical Relationships in SAR
The following diagram illustrates the logical relationships between structural modifications of the this compound scaffold and the resulting antimicrobial activity.
References
Application Notes and Protocols for Measuring the Half-Maximal Inhibitory Concentration (IC50) of 4-Hydroxybenzenesulfonamide Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of 4-Hydroxybenzenesulfonamide and related sulfonamide compounds. The protocols cover both enzyme inhibition assays, focusing on carbonic anhydrase as a primary target, and cell-based cytotoxicity assays.
I. Introduction
This compound belongs to the sulfonamide class of compounds, which are known to exhibit a wide range of biological activities, including antibacterial and anticancer effects.[1][2] A crucial parameter for characterizing the potency of a potential drug candidate is its IC50 value, which quantifies the concentration of the compound required to inhibit a specific biological process by 50%.[3] This document outlines detailed protocols for determining the IC50 of this compound using two common methodologies: a carbonic anhydrase inhibition assay and a cell-based MTT cytotoxicity assay.
II. Data Presentation
Quantitative data from IC50 determination experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Carbonic Anhydrase Inhibition Data
| Compound | Target Isoform | Ki (nM) | IC50 (µM) |
| This compound | hCA II | Data | Data |
| Acetazolamide (Control) | hCA II | 12 | Data |
| Compound X | hCA IX | Data | Data |
| Add more compounds/isoforms as needed |
Note: Ki (inhibition constant) provides a more absolute measure of binding affinity, while IC50 is dependent on experimental conditions. Both are valuable metrics.[4]
Table 2: Cytotoxicity Data from MTT Assay
| Compound | Cell Line | IC50 (µM) after 72h |
| This compound | HeLa | Data |
| This compound | MCF-7 | Data |
| This compound | MDA-MB-468 | Data |
| Doxorubicin (Control) | HeLa | 0.5 |
| Doxorubicin (Control) | MCF-7 | 0.8 |
| Doxorubicin (Control) | MDA-MB-468 | 0.6 |
Note: The above data for control compounds is illustrative and compiled from various sources.[5]
III. Experimental Protocols
This protocol is based on the spectrophotometric measurement of the hydrolysis of p-nitrophenyl acetate by carbonic anhydrase.[2][5]
Materials:
-
Test compound (this compound)
-
Purified recombinant human carbonic anhydrase (e.g., hCA II)[2]
-
Tris-sulfate buffer (50 mM, pH 7.6)[2]
-
p-Nitrophenyl acetate (substrate)[5]
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the hCA II enzyme in Tris-sulfate buffer.
-
Prepare a stock solution of p-nitrophenyl acetate in a suitable solvent like acetonitrile.
-
-
Assay in 96-well Plate:
-
In each well, add 60 µL of Tris-sulfate buffer.[2]
-
Add 10 µL of the test compound solution at various concentrations (perform serial dilutions). For the control, add 10 µL of DMSO.
-
Add 10 µL of the hCA II enzyme solution to each well.[2]
-
Mix the contents gently and pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[2][5]
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the p-nitrophenyl acetate substrate solution to each well.
-
Immediately measure the absorbance at 400 nm using a microplate reader. Monitor the formation of p-nitrophenol over time (e.g., every 30 seconds for 5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time plot for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]
-
Diagram 1: Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow for the spectrophotometric carbonic anhydrase inhibition assay.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][7]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
DMSO
-
Sterile 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell lines until they reach the logarithmic growth phase.
-
Trypsinize the cells, count them, and adjust the cell suspension concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.[7]
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours.[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[5]
-
Diagram 2: Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining cell viability and IC50 using the MTT assay.
IV. Signaling Pathway Context
The inhibition of carbonic anhydrases by sulfonamides can impact various physiological processes, including pH regulation and ion transport, which are often dysregulated in cancer cells. The cytotoxicity observed in the MTT assay could be a result of the downstream effects of inhibiting these enzymes or through other mechanisms affecting cell proliferation and survival pathways.
Diagram 3: Simplified Signaling Context
Caption: Potential mechanism of action for sulfonamide-based inhibitors.
References
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 4-Hydroxybenzenesulfonamide in Organic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 4-Hydroxybenzenesulfonamide in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a polar molecule containing both a hydroxyl and a sulfonamide group. While its sulfonic acid derivative is highly water-soluble, the sulfonamide itself exhibits more limited solubility in non-polar organic solvents.[1] Its solubility is influenced by the solvent's polarity, hydrogen bonding capabilities, and the overall molecular structure.
Q2: Which organic solvents are likely to be most effective for dissolving this compound?
Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as polar protic solvents like methanol and ethanol, are generally good starting points for dissolving this compound. The solubility in these solvents is typically higher than in non-polar solvents like hexane or toluene.
Q3: How does temperature affect the solubility of this compound?
For most solid solutes, including this compound, solubility in organic solvents tends to increase with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. However, it is crucial to determine the solubility at the intended experimental temperature, as the compound may precipitate upon cooling if a supersaturated solution is formed.
Q4: What are the primary strategies for enhancing the solubility of this compound in a specific organic solvent?
The main strategies for improving the solubility of this compound include:
-
Co-solvency: Introducing a miscible solvent in which the compound is more soluble to the primary solvent system.[1][2]
-
Salt Formation: Converting the acidic sulfonamide proton into a more soluble salt.[1]
-
Prodrug Approach: Modifying the chemical structure to create a more soluble derivative that can revert to the active compound under specific conditions.[3][4]
Troubleshooting Guides
Issue 1: this compound is not dissolving in the chosen organic solvent at the desired concentration.
Possible Causes and Solutions:
-
Insufficient Solvent Polarity: The chosen solvent may not be polar enough to effectively solvate the this compound molecule.
-
Solution: Switch to a more polar solvent. For example, if you are using acetone, try methanol or DMSO.
-
-
Low Temperature: The temperature of the solvent may be too low.
-
Solution: Gently heat the mixture while stirring to facilitate dissolution. Be mindful of the compound's stability at elevated temperatures.
-
-
Concentration Exceeds Solubility Limit: The desired concentration may be higher than the intrinsic solubility of the compound in that solvent at that temperature.
-
Solution: Determine the equilibrium solubility to understand the upper limit of dissolution (see Experimental Protocol 1). If a higher concentration is necessary, employ a solubility enhancement technique.
-
Issue 2: The compound dissolves upon heating but precipitates out of solution upon cooling.
Possible Cause and Solution:
-
Supersaturation: Heating the solution allowed for the dissolution of more solute than is stable at room temperature, creating a supersaturated and thermodynamically unstable solution.
-
Solution:
-
Maintain the elevated temperature throughout your experiment if feasible.
-
If the experiment must be conducted at a lower temperature, you will need to either work at a lower concentration or use a solubility enhancement technique like co-solvency to increase the solubility at that temperature.
-
-
Quantitative Solubility Data
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain, the following table provides illustrative data for other sulfonamides to demonstrate the expected trends in solubility.
| Sulfonamide Example | Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Sulfisomidine | Dioxane-Water (binary) | Not Specified | Exhibits a bell-shaped profile with a maximum solubility well above its ideal solubility.[5] | Not Specified |
| Various Sulfonamides | Dimethylacetamide, Glycerol, Water (ternary) | Not Specified | Solubilities were determined and well-reproduced using the extended Hildebrand solubility approach.[5] | Not Specified |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in a specific organic solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Equilibration: Place the vial on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature for 24-72 hours. This extended period allows the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vial to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method. A calibration curve with known concentrations of the compound should be used for accurate quantification.
-
Calculation: The equilibrium solubility is calculated from the measured concentration in the diluted supernatant, taking the dilution factor into account.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol provides a general method for improving the solubility of this compound by using a co-solvent.
Materials:
-
This compound
-
Primary organic solvent (in which solubility is limited)
-
Co-solvent (a miscible solvent in which the compound is highly soluble, e.g., DMSO, ethanol)
-
Materials listed in Protocol 1
Methodology:
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/primary solvent mixtures at different volume ratios (e.g., 10:90, 20:80, 50:50 v/v).
-
Solubility Determination: For each co-solvent mixture, determine the equilibrium solubility of this compound using the shake-flask method described in Protocol 1.
-
Analysis: Plot the solubility of this compound as a function of the co-solvent percentage to identify the optimal mixture for your desired concentration.
Visualizations
Caption: Troubleshooting workflow for poor solubility.
Caption: Experimental workflow for solubility determination.
Caption: Conceptual diagram of co-solvency.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the sulfonation of phenols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the sulfonation of phenols. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the sulfonation of phenol, offering potential causes and actionable solutions.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TS-01 | Low yield of the desired phenolsulfonic acid isomer. | - Inappropriate Reaction Temperature: The ratio of ortho- to para-phenolsulfonic acid is highly dependent on temperature.[1] - Insufficient Reaction Time: The reaction may not have reached completion. - Excess Water in Sulfuric Acid: Dilute sulfuric acid is a less effective sulfonating agent. | - Temperature Control: For the ortho isomer (kinetic product), maintain a low reaction temperature (e.g., 25-30°C). For the para isomer (thermodynamic product), use a higher temperature (e.g., 100°C).[1] - Increase Reaction Time: Ensure the reaction proceeds for a sufficient duration (e.g., 4 hours or more).[1] - Use Concentrated Sulfuric Acid: Employ high-purity, concentrated (98%) sulfuric acid. |
| TS-02 | Formation of a dark brown or black reaction mixture. | - Oxidation of Phenol: Phenol is susceptible to oxidation, especially at elevated temperatures, leading to colored byproducts. - Contaminants in Phenol: Impurities in the starting material can cause discoloration. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Temperature Control: Avoid excessively high temperatures. - Use High-Purity Phenol: If the phenol is discolored, consider purifying it by distillation before use. |
| TS-03 | Difficulty in separating ortho- and para-phenolsulfonic acid isomers. | - Similar Physical Properties: The isomers have similar solubility profiles, making simple crystallization challenging. | - Fractional Crystallization: Exploit the lower solubility of p-phenolsulfonic acid in water. By dissolving the crude mixture in a minimum amount of hot water and allowing it to cool slowly, the para isomer will crystallize out first.[1] - Conversion to Salts: Convert the sulfonic acids to their salts (e.g., calcium salts) to alter solubility and facilitate separation.[1] |
| TS-04 | Presence of significant amounts of disulfonated byproducts. | - High Concentration of Sulfonating Agent: Using a large excess of sulfuric acid can lead to multiple sulfonation reactions. - High Reaction Temperature and Long Reaction Time: These conditions can favor further sulfonation. | - Stoichiometry Control: Use a controlled molar ratio of the sulfonating agent to phenol (e.g., 1.05:1).[1] - Optimize Reaction Conditions: Adjust the temperature and time to favor monosulfonation. |
| TS-05 | Product is contaminated with inorganic salts after work-up. | - Incomplete Removal of Neutralizing Agent: Inorganic salts (e.g., calcium sulfate) may not be completely removed during work-up. | - Thorough Washing: After neutralization and filtration of insoluble salts, ensure the desired product is thoroughly washed.[1] - Recrystallization: Recrystallize the final product to remove residual inorganic impurities. |
Frequently Asked Questions (FAQs)
Q1: How does reaction temperature affect the product distribution in phenol sulfonation?
A1: The sulfonation of phenol is a classic example of a reaction under kinetic versus thermodynamic control.[2]
-
At low temperatures (e.g., 25-30°C): The reaction is under kinetic control, and the major product is o-phenolsulfonic acid. This isomer is formed faster due to a lower activation energy for the ortho attack.[1]
-
At high temperatures (e.g., 100°C): The reaction is under thermodynamic control, and the major product is the more stable p-phenolsulfonic acid. The sulfonation reaction is reversible, and at higher temperatures, the initially formed ortho isomer can revert to phenol and then react to form the thermodynamically favored para isomer.[1][2]
Q2: What are the primary byproducts formed during the sulfonation of phenol?
A2: Besides the desired ortho- and para-phenolsulfonic acids, the most common byproduct is phenol-2,4-disulfonic acid, especially at higher temperatures and with an excess of the sulfonating agent. Oxidation of phenol can also lead to colored impurities.
Q3: Why is the sulfonation of phenol a reversible reaction?
A3: The sulfonation of aromatic compounds, including phenol, is a reversible electrophilic aromatic substitution reaction.[1] The sulfonic acid group can be removed (desulfonation) by heating the sulfonic acid in the presence of a dilute acid. This reversibility is key to understanding why the thermodynamically more stable para isomer is favored at higher temperatures.
Q4: What is the role of the concentration of sulfuric acid?
A4: Concentrated sulfuric acid (98%) is typically used as the sulfonating agent. The active electrophile, sulfur trioxide (SO₃), is generated from the self-ionization of sulfuric acid. Using diluted sulfuric acid will reduce the concentration of the electrophile and hinder the reaction.
Q5: How can the isomers of phenolsulfonic acid be purified?
A5: The most common method for separating the ortho and para isomers is fractional crystallization. This technique takes advantage of the different solubilities of the two isomers. p-Phenolsulfonic acid is less soluble in water than o-phenolsulfonic acid. When a concentrated aqueous solution of the mixture is cooled, the para isomer crystallizes out first and can be removed by filtration.[1]
Quantitative Data
Table 1: Isomer Distribution vs. Reaction Temperature
| Reaction Temperature | Major Product | Typical Yield of Major Product | Minor Product | Reference |
| 25-30°C (298-303 K) | o-Phenolsulfonic Acid | 76-82% | p-Phenolsulfonic Acid | [1][3] |
| 100°C (373 K) | p-Phenolsulfonic Acid | >90% | o-Phenolsulfonic Acid | [1] |
Table 2: Molar Ratios and Reaction Times
| Target Product | Phenol (mol) | Conc. H₂SO₄ (mol) | Temperature | Reaction Time | Reference |
| o-Phenolsulfonic Acid | 1.0 | 1.05 | 25-30°C | ≥ 4 hours | [1] |
| p-Phenolsulfonic Acid | 1.0 | 1.04 | 100°C | 2 hours | [4] |
Experimental Protocols
Protocol 1: Synthesis of o-Phenolsulfonic Acid (Kinetic Control)
Materials:
-
Phenol (1.0 mol, 94.11 g)
-
Concentrated Sulfuric Acid (98%) (1.05 mol, 103.0 g)
-
Ice bath
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
Procedure:
-
Place 1.0 mole of phenol into the three-neck flask.
-
Cool the flask in an ice bath.
-
With continuous and vigorous stirring, slowly add 1.05 moles of concentrated sulfuric acid from the dropping funnel.
-
Carefully monitor the temperature and maintain it between 25-30°C throughout the addition.[1]
-
After the addition is complete, continue stirring the mixture at 25-30°C for at least 4 hours to ensure the reaction goes to completion.[1]
-
The resulting mixture contains o-phenolsulfonic acid as the major product.
-
For work-up and purification, refer to the separation protocol below.
Protocol 2: Synthesis of p-Phenolsulfonic Acid (Thermodynamic Control)
Materials:
-
Phenol (1.0 mol, 94 g)
-
Concentrated Sulfuric Acid (98%) (1.04 mol, 98 g)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Condenser
Procedure:
-
To a three-neck flask equipped with a mechanical stirrer, thermometer, and condenser, add 94 g of phenol and 98 g of concentrated sulfuric acid.[4]
-
Stir the mixture and heat it to 100°C under a nitrogen atmosphere.[4]
-
Maintain this temperature for two hours.[4]
-
The reaction mixture will primarily contain p-phenolsulfonic acid.
-
For work-up, the mixture can be neutralized. For example, by adding 193 g of water and 37 g of calcium hydroxide and heating at 95°C for two hours. The precipitated calcium sulfate is then filtered off.[4]
Protocol 3: Separation of Ortho and Para Isomers by Fractional Crystallization
Procedure:
-
Carefully pour the crude reaction mixture into cold water to dilute it.
-
Dissolve the isomeric mixture in a minimum amount of hot water.
-
Allow the solution to cool slowly to room temperature.
-
The p-phenolsulfonic acid, being less soluble, will crystallize out first.[1]
-
Collect the crystals of the para isomer by filtration.
-
The mother liquor, now enriched with the ortho isomer, can be concentrated by evaporation.
-
Upon cooling the concentrated solution, crystals of o-phenolsulfonic acid will precipitate.
-
Collect the crystals by filtration. Further recrystallization may be necessary to achieve high purity.[5]
Visualizations
Caption: Experimental workflow for the synthesis and separation of phenolsulfonic acid isomers.
Caption: Troubleshooting flowchart for the sulfonation of phenols.
References
Technical Support Center: Purification of 4-Hydroxybenzenesulfonamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Hydroxybenzenesulfonamide derivatives.
Troubleshooting Guides
This section is designed to help you resolve specific issues that may arise during the purification of this compound derivatives through recrystallization and column chromatography.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds. However, its success is highly dependent on the appropriate choice of solvent and optimal experimental conditions. This compound derivatives, with their polar phenolic and sulfonamide groups, can present unique challenges.
| Problem | Potential Cause | Recommended Solutions |
| Failure to Crystallize | The solution is not supersaturated. | Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.[1] |
| The compound is too soluble in the chosen solvent. | Select a solvent in which the compound is less soluble at room temperature but soluble at elevated temperatures. A solvent/anti-solvent system can also be effective.[2] | |
| Nucleation has not occurred. | Induce crystallization by: • Seeding: Add a small, pure crystal of the compound.[2] • Scratching: Gently scratch the inner surface of the flask with a glass rod.[2] | |
| "Oiling Out" (Formation of a liquid layer instead of crystals) | The boiling point of the solvent is higher than the melting point of the impure compound. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[1] Consider using a lower-boiling point solvent.[2] |
| Significant impurities are present. | Consider a preliminary purification step, such as passing the crude material through a short silica plug, or perform a hot filtration with activated charcoal to remove colored impurities.[1] | |
| The solution is cooling too rapidly. | Insulate the flask to slow down the cooling process. Allow it to cool to room temperature on the benchtop before placing it in an ice bath.[2] | |
| Low Crystal Yield | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the compound. If excess solvent was used, carefully evaporate some of it.[1][2] |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the compound from crystallizing on the filter paper.[2] | |
| Incomplete cooling. | After reaching room temperature, cool the solution in an ice bath to maximize crystal formation.[2] | |
| Rapid Crystallization ("Crashing Out") | The solution is too concentrated or cooled too quickly. | Reheat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly. An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[1] |
Column Chromatography Troubleshooting
Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase. The polarity of this compound derivatives often necessitates careful selection of the stationary and mobile phases.
| Problem | Potential Cause | Recommended Solutions |
| Poor Separation of Compound from Polar Impurities | The chosen solvent system lacks sufficient selectivity. | Optimize the Mobile Phase: • For normal phase silica gel chromatography, consider switching to a more polar solvent system, such as dichloromethane/methanol.[3] • The use of toluene in the mobile phase can sometimes improve the separation of aromatic compounds.[3] • Employ a gradient elution, gradually increasing the polarity of the mobile phase. |
| The compound is interacting too strongly with the acidic silica gel. | Modify the Stationary Phase: • Consider using a more neutral stationary phase like neutral alumina.[3] • For compounds with basic functionalities, adding a small amount of a basic modifier like triethylamine to the mobile phase can improve peak shape and reduce tailing. | |
| Compound is "Stuck" on the Column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the eluent. For very polar compounds, a mobile phase containing methanol may be necessary.[3] |
| The compound may be degrading on the acidic silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting. If degradation is observed, switch to a less acidic stationary phase like neutral alumina. | |
| Compound Elutes Too Quickly (Poor Retention) | The mobile phase is too polar. | Start with a less polar solvent system (e.g., a higher percentage of a non-polar solvent like hexane or toluene). |
| The stationary phase is not providing enough interaction. | Ensure the column is properly packed and equilibrated. For highly polar compounds, consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[4][5] |
Experimental Protocols
While specific protocols should be optimized for each unique this compound derivative, the following general methodologies provide a starting point for purification.
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable solvent (or solvent pair) where the compound is sparingly soluble at room temperature and completely soluble when hot.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the compound just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals, for example, in a desiccator under vacuum.
General Column Chromatography Protocol (Silica Gel)
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 and separates it from impurities.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the selected solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Visualizations
Logical Workflow for Recrystallization Troubleshooting
References
Preventing degradation of 4-Hydroxybenzenesulfonamide during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Hydroxybenzenesulfonamide during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during synthesis?
A1: The degradation of this compound during synthesis is primarily attributed to three main factors:
-
Oxidation: The phenol group is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in solvents or reagents, or certain metal ions. This can lead to the formation of colored impurities, such as quinone-like structures.
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Hydrolysis: Under certain pH and temperature conditions, the sulfonamide group can undergo hydrolysis, cleaving the carbon-sulfur or sulfur-nitrogen bond.
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Thermal Decomposition: High reaction temperatures can lead to desulfonation or other decomposition pathways, reducing the overall yield and purity of the final product.
Q2: How does pH affect the stability of this compound?
A2: The pH of the reaction and work-up solutions is critical for the stability of this compound. Both strongly acidic and strongly basic conditions can promote degradation. For instance, some sulfonamides are known to undergo base-catalyzed hydrolysis.[1][2] It is crucial to maintain the pH within a stable range, which should be determined experimentally for each specific step of the synthesis.
Q3: What role does temperature play in the degradation of this compound?
A3: Temperature is a significant factor. Elevated temperatures can accelerate the rates of oxidation, hydrolysis, and thermal decomposition. For example, in the related synthesis of 4-hydroxybenzenesulfonic acid, temperature control is crucial to prevent the formation of isomeric impurities. It is generally recommended to carry out reactions at the lowest effective temperature and to carefully control exotherms.
Q4: Can impurities in starting materials or solvents lead to degradation?
A4: Absolutely. Impurities such as peroxides in etheric solvents or transition metal contaminants can catalyze oxidative degradation.[3] It is imperative to use high-purity, peroxide-free solvents and reagents to minimize these side reactions.
Q5: Are there any recommended analytical techniques to monitor for degradation products?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for monitoring the progress of the reaction and detecting the formation of impurities.[4][5] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique as it provides molecular weight information, which is crucial for structure elucidation.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Degradation of the product: This could be due to harsh reaction conditions (high temperature, extreme pH).Incomplete reaction: The reaction may not have gone to completion.Loss during work-up: The product may be lost during extraction or purification steps. | Optimize reaction conditions: Lower the reaction temperature and carefully control the pH.Monitor the reaction: Use TLC or HPLC to monitor the reaction progress and ensure it has gone to completion.Improve work-up procedure: Ensure the pH of the aqueous phase during extraction is optimized to minimize the solubility of the product. Use appropriate and minimal amounts of solvent for purification. |
| Product Discoloration (e.g., pink, brown) | Oxidation of the phenol group: Exposure to air (oxygen) or oxidizing impurities can lead to the formation of colored quinone-type byproducts. | Use an inert atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).Use purified, peroxide-free solvents: Test solvents for peroxides and purify them if necessary.Add an antioxidant: Consider adding a small amount of a suitable antioxidant, such as sodium bisulfite, during work-up. |
| Presence of Multiple Impurities in Chromatogram | Side reactions: Undesired side reactions may be occurring due to the reactivity of the starting materials or intermediates.Degradation: The product may be degrading under the analytical conditions (e.g., in the HPLC mobile phase). | Use protecting groups: Protect the reactive phenol and/or sulfonamide groups to prevent side reactions.[7][8][9][10]Optimize chromatography conditions: Ensure the mobile phase pH is in a range where the compound is stable. Analyze samples promptly after preparation. |
| Poor Crystallization or Oily Product | Presence of impurities: Impurities can inhibit crystallization.Residual solvent: Incomplete removal of solvents. | Purify the crude product: Use column chromatography to remove impurities before crystallization.Ensure complete solvent removal: Dry the product thoroughly under high vacuum. |
Experimental Protocols
General Synthetic Protocol with Degradation Prevention Measures
This protocol outlines a general method for the synthesis of this compound, incorporating steps to minimize degradation.
Step 1: Protection of the Phenolic Hydroxyl Group (Optional but Recommended)
To prevent oxidation and other side reactions of the phenol group, it is advisable to protect it. A common protecting group for phenols is the methyl ether or benzyl ether.
Methodology:
-
Dissolve 4-aminophenol in a suitable solvent (e.g., acetone, DMF).
-
Add a base (e.g., K2CO3, NaH).
-
Add the protecting group reagent (e.g., dimethyl sulfate for methylation, benzyl bromide for benzylation) and stir at a controlled temperature until the reaction is complete (monitor by TLC).
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Perform an aqueous work-up and purify the protected phenol.
Step 2: Sulfonylation
Methodology:
-
Cool the protected phenol to 0 °C in a flask equipped with a dropping funnel and under an inert atmosphere.
-
Slowly add chlorosulfonic acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
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Carefully quench the reaction by pouring it onto ice.
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Extract the sulfonyl chloride intermediate with a suitable organic solvent (e.g., ethyl acetate).
Step 3: Amination
Methodology:
-
Cool a solution of aqueous ammonia to 0 °C.
-
Slowly add the solution of the sulfonyl chloride intermediate from the previous step, keeping the temperature below 10 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
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Acidify the solution to precipitate the protected this compound.
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Filter, wash with cold water, and dry the product.
Step 4: Deprotection (if a protecting group was used)
Methodology: The deprotection method will depend on the protecting group used. For example, a benzyl ether can be removed by hydrogenolysis.
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Dissolve the protected sulfonamide in a suitable solvent.
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Add a catalyst (e.g., Pd/C for hydrogenolysis).
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Stir under a hydrogen atmosphere until the reaction is complete.
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Filter off the catalyst and remove the solvent to obtain the final product.
Step 5: Purification
Methodology: Recrystallize the crude this compound from a suitable solvent system (e.g., water or ethanol/water) to obtain a pure product.
Data Presentation
Table 1: Influence of Temperature on the Stability of a Related Sulfonamide
The following table illustrates the typical effect of temperature on the degradation of a sulfonamide in an aqueous solution at a constant pH. Note that these are representative data and the actual degradation rates for this compound may vary.
| Temperature (°C) | Degradation Rate Constant (k, day⁻¹) | Half-life (t₁/₂, days) |
| 25 | 0.01 | 69.3 |
| 40 | 0.05 | 13.9 |
| 60 | 0.25 | 2.8 |
Table 2: Influence of pH on the Stability of a Related Phenolic Compound
This table shows the representative effect of pH on the stability of a phenolic compound susceptible to oxidation at a constant temperature.
| pH | Relative Stability (%) after 24 hours |
| 3.0 | 98 |
| 5.0 | 95 |
| 7.0 | 85 |
| 9.0 | 60 |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for diagnosing the cause of low yield.
Potential Degradation Pathways of this compound
Caption: Potential degradation routes for this compound.
Experimental Workflow for Synthesis with Protective Groups
Caption: A typical synthetic workflow including protective group steps.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of heat, pH and some buffer materials on the hydrolytic degradation of sulphacetamide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmr.net.in [ijmr.net.in]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. irjet.net [irjet.net]
- 7. synarchive.com [synarchive.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Protective Groups [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting common side reactions in 4-Hydroxybenzenesulfonamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-Hydroxybenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process:
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Chlorosulfonation of Phenol: Phenol is reacted with a chlorosulfonating agent, typically chlorosulfonic acid, to form the intermediate, 4-hydroxybenzenesulfonyl chloride.
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Amination: The 4-hydroxybenzenesulfonyl chloride is then reacted with an amine source, such as aqueous or anhydrous ammonia, to yield the final product, this compound.
Q2: Why is temperature control so critical during the chlorosulfonation of phenol?
A2: Temperature is a crucial factor that dictates the isomeric distribution of the product. The sulfonation of phenol can yield both the ortho (2-hydroxybenzenesulfonyl chloride) and para (4-hydroxybenzenesulfonyl chloride) isomers. At lower temperatures (around 0-25°C), the formation of the ortho isomer is kinetically favored.[1] Conversely, higher temperatures (around 100°C) promote the formation of the more thermodynamically stable para isomer.[1] For the synthesis of this compound, higher temperatures are therefore preferred during the initial chlorosulfonation step.
Q3: What are the primary side reactions to be aware of during the amination of 4-hydroxybenzenesulfonyl chloride?
A3: The two most prevalent side reactions during the amination step are the hydrolysis of the sulfonyl chloride and the disulfonylation of the primary amine. Hydrolysis can occur if water is present in the reaction mixture, converting the sulfonyl chloride to the unreactive sulfonic acid. Disulfonylation can happen when a primary amine reacts with two molecules of the sulfonyl chloride.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Isomer Formation | During the chlorosulfonation of phenol, ensure the reaction temperature is maintained at approximately 100°C.[1] | This favors the formation of the desired para isomer over the ortho isomer. |
| Hydrolysis of Sulfonyl Chloride | Use anhydrous solvents and ensure all glassware is thoroughly dried before the amination step. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended. | 4-Hydroxybenzenesulfonyl chloride is moisture-sensitive and can hydrolyze to 4-hydroxybenzenesulfonic acid, which will not react with ammonia. |
| Incomplete Amination | Use a sufficient excess of the aminating agent (ammonia). Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the sulfonyl chloride. | An insufficient amount of ammonia or a short reaction time can lead to incomplete conversion of the starting material. |
| Product Loss During Workup | After the amination reaction, carefully adjust the pH of the aqueous solution to precipitate the product. The solubility of this compound is pH-dependent. | Improper pH adjustment can lead to the product remaining dissolved in the aqueous layer, thus reducing the isolated yield. |
Problem 2: Presence of Impurities in the Final Product
| Potential Impurity | Source | Mitigation and Purification |
| 2-Hydroxybenzenesulfonamide (ortho-isomer) | Formed during the chlorosulfonation of phenol, especially at lower temperatures.[1] | Maintain a higher reaction temperature (around 100°C) during chlorosulfonation to minimize its formation.[1] Purification can be achieved by recrystallization, exploiting the different solubility profiles of the ortho and para isomers. |
| Phenol-2,4-disulfonic acid derivatives | Can form if an excess of the sulfonating agent is used or at very high reaction temperatures.[1] | Use a controlled stoichiometry of the chlorosulfonating agent. Avoid excessively high temperatures during the initial reaction step. |
| Bis(hydroxyphenyl) sulfones | A potential byproduct of the sulfonation reaction.[1] | Optimized reaction conditions (temperature and stoichiometry) can minimize the formation of sulfones. Recrystallization is an effective method for removing this type of impurity. |
| 4-Hydroxybenzenesulfonic acid | Results from the hydrolysis of 4-hydroxybenzenesulfonyl chloride. | Use anhydrous conditions during the amination step. This impurity can be removed by washing the crude product with a suitable solvent. |
Experimental Protocols
Step 1: Synthesis of 4-Hydroxybenzenesulfonyl Chloride
Materials:
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Phenol
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Chlorosulfonic acid
-
Inert solvent (e.g., dichloromethane, optional)
Procedure:
-
In a fume hood, carefully add phenol to a reaction vessel equipped with a stirrer and a dropping funnel. If using a solvent, dissolve the phenol in it.
-
Cool the reaction vessel in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the phenol solution while maintaining the temperature between 0-5°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 100°C for 2-3 hours to favor the formation of the para isomer.
-
Carefully quench the reaction by pouring it onto crushed ice.
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The 4-hydroxybenzenesulfonyl chloride will precipitate as a solid.
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Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
Materials:
-
4-Hydroxybenzenesulfonyl chloride
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Aqueous ammonia (e.g., 28-30%)
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Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran, optional)
Procedure:
-
Dissolve or suspend the 4-hydroxybenzenesulfonyl chloride in a suitable anhydrous solvent in a reaction vessel.
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Cool the mixture in an ice bath.
-
Slowly add an excess of cold aqueous ammonia to the reaction mixture with vigorous stirring.
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After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
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If a solvent was used, remove it under reduced pressure.
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Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the this compound.
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Collect the solid product by filtration, wash with cold water, and dry.
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The crude product can be purified by recrystallization from water or an ethanol/water mixture.
Visualizing Reaction Pathways and Workflows
Caption: Synthetic pathway for this compound highlighting side products.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
How to handle air-sensitive 4-Hydroxybenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling 4-Hydroxybenzenesulfonamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound highly air-sensitive?
A1: While not pyrophoric or acutely air-sensitive in the same way as many organometallic reagents, this compound is susceptible to gradual oxidation upon prolonged exposure to air. This is primarily due to the presence of the phenolic hydroxyl group, which can be oxidized, leading to the formation of colored impurities. For this reason, it is recommended to handle the compound under an inert atmosphere for long-term storage and in reactions where high purity is critical.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] It is also advisable to store it in a cool, dark place, with refrigeration (2-8°C) being a common recommendation from suppliers.
Q3: What are the visible signs of degradation?
A3: The most common visible sign of degradation is a change in color. Pure this compound is typically a white to off-white or light yellow crystalline powder.[2] Upon oxidation, it may develop a pink, tan, or brownish hue. The appearance of such colors indicates the presence of impurities and that the compound may no longer be suitable for sensitive applications without purification.
Q4: What are the likely degradation products of this compound when exposed to air?
A4: The degradation of phenols in the presence of air (oxygen) can lead to the formation of various oxidation products. While a specific degradation pathway for this compound is not extensively documented in readily available literature, analogous phenolic compounds are known to oxidize to form quinone-type structures. These quinones are often colored and can potentially undergo further reactions or polymerization, leading to a complex mixture of impurities.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered when working with this compound.
Problem 1: The solid this compound has developed a pink or brown color.
| Possible Cause | Solution |
| Oxidation due to improper storage: The container was not properly sealed or was stored for an extended period without an inert atmosphere. | For non-critical applications, the material might still be usable. However, for reactions sensitive to impurities, purification by recrystallization may be necessary. For future storage, ensure the container is flushed with an inert gas (argon or nitrogen) and tightly sealed. Store in a cool, dark place. |
| Contamination: The compound has been contaminated with other reagents. | If the source of contamination is known, assess if it will interfere with the intended reaction. If not, the material may be used with caution. Otherwise, the contaminated batch should be properly disposed of. |
Problem 2: A reaction using this compound is giving low yields or unexpected side products.
| Possible Cause | Solution |
| Degraded starting material: The this compound used was oxidized, and the impurities are interfering with the reaction. | Use a fresh, pure sample of this compound. If only discolored material is available, attempt to purify it by recrystallization before use. |
| Reaction conditions are promoting degradation: The reaction is run in the presence of air or oxidizing agents, or at elevated temperatures for prolonged periods. | If the reaction chemistry allows, perform the reaction under an inert atmosphere. De-gas solvents before use. Minimize reaction time and temperature where possible. |
| Incorrect solvent or pH: The solubility or stability of the compound is compromised under the current reaction conditions. | Refer to literature for optimal solvent and pH conditions for the specific reaction. This compound has a phenolic proton and its reactivity can be pH-dependent. |
Problem 3: Difficulty in completely dissolving this compound.
| Possible Cause | Solution |
| Inappropriate solvent: The chosen solvent has low solvating power for this compound. | Consult solubility data. Polar solvents are generally suitable. Gentle heating and sonication can aid dissolution, but be mindful of potential degradation at higher temperatures. |
| Incomplete dissolution due to impurities: The presence of insoluble degradation products or other contaminants. | Filter the solution to remove any insoluble material before use, and consider purifying the bulk solid if significant amounts of insoluble material are present. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₃S | [3] |
| Molecular Weight | 173.19 g/mol | [3] |
| Appearance | White to light yellow to light orange powder/crystal | [2] |
| Storage Temperature | 2-8°C (Refrigerator) | [1] |
| Storage Conditions | Inert atmosphere | [1] |
Experimental Protocols
Protocol: Synthesis of a Diazo Compound from this compound (Illustrative)
This protocol is an illustrative example of a reaction where the quality of this compound is important. It is adapted from procedures for similar aromatic amines.
Objective: To synthesize a diazonium salt from this compound for use in subsequent coupling reactions (e.g., azo dye synthesis).
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated and 2M
-
Distilled water
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Ice
-
Beakers
-
Magnetic stirrer and stir bar
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Glass rod
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Filter funnel and filter paper
Procedure:
-
Preparation of the Amine Salt Solution:
-
In a 100 mL beaker, suspend 1.73 g (10 mmol) of this compound in 20 mL of 2M hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice bath with constant stirring. Some solid may remain undissolved.
-
-
Diazotization:
-
In a separate 50 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of distilled water and cool the solution in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of the this compound salt over 10-15 minutes.
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Maintain the temperature of the reaction mixture between 0 and 5°C throughout the addition.
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After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes. The formation of a clear solution indicates the formation of the diazonium salt.
-
-
Use in Subsequent Reaction:
-
The resulting cold diazonium salt solution is typically used immediately in the next step (e.g., a coupling reaction with a phenol or an aromatic amine) without isolation.
-
Safety Precautions:
-
Diazonium salts can be explosive when isolated and dry. Always keep them in solution and at low temperatures.
-
Handle hydrochloric acid and sodium nitrite with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
Visualizations
Caption: Diazotization of this compound workflow.
Caption: Troubleshooting guide for this compound.
References
- 1. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP2626398B1 - Thermochromic color-memory composition and thermochromic color-memory microcapsule pigment encapsulating the same - Google Patents [patents.google.com]
- 3. p-Hydroxybenzenesulfonamide | C6H7NO3S | CID 74093 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crystallization of 4-Hydroxybenzenesulfonamide Protein Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of protein complexes with 4-Hydroxybenzenesulfonamide.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound protein complexes in a question-and-answer format.
Q1: My protein-ligand complex is "oiling out" or forming an amorphous precipitate instead of crystals. What should I do?
A1: "Oiling out" or amorphous precipitation occurs when the supersaturation of the protein-ligand complex is too high, leading to rapid phase separation without the ordered arrangement required for crystal formation. Several factors could be contributing to this issue.
Immediate Steps & Solutions:
-
Reduce Protein and/or Ligand Concentration: High concentrations are a common cause of precipitation. Systematically screen lower concentrations of both the protein and this compound.
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Modify Precipitant Concentration: The concentration of the precipitating agent (e.g., PEG, salts) may be too high. Try reducing its concentration in increments.[1]
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Adjust pH: The pH of the solution can significantly impact protein solubility and charge distribution, affecting crystallization.[2][3][4] It is advisable to screen a range of pH values around the protein's isoelectric point (pI) and the pKa of this compound. For basic, acidic, or neutral proteins, the pH should be as low, high, or divergent from the pI as possible, respectively, within the protein's stable range.[2][3]
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Vary the Temperature: Temperature affects solubility and the kinetics of nucleation and crystal growth.[5] Experiment with different temperatures for crystallization setup and incubation. A lower temperature often slows down kinetics and can favor crystal growth over precipitation.
-
Utilize Additives: Small molecule additives can sometimes prevent non-specific aggregation and promote ordered crystal contacts.[6] Consider screening low concentrations of detergents or other additives.
Q2: I am not observing any crystals, precipitate, or phase separation. The drop remains clear.
A2: Clear drops indicate that the solution is undersaturated, and the protein-ligand complex concentration has not reached the necessary level for nucleation.
Solutions:
-
Increase Protein and/or Ligand Concentration: Gradually increase the concentration of your protein and this compound.
-
Increase Precipitant Concentration: A higher concentration of the precipitant is needed to reduce the solubility of the complex and induce supersaturation.
-
Change Crystallization Method: If vapor diffusion is not yielding results, consider switching to microbatch or seeding techniques.[7]
Q3: The crystals I'm getting are very small, needle-like, or of poor diffraction quality. How can I improve them?
A3: The formation of many small crystals or needles suggests that the nucleation rate is too high, while poor diffraction indicates internal disorder within the crystal lattice.
Solutions to Improve Crystal Size and Quality:
-
Optimize Protein-to-Ligand Molar Ratio: Vary the molar excess of this compound during complex formation. A slight molar excess of the ligand is often used.[8][9]
-
Slower Equilibration: In vapor diffusion experiments, slowing down the rate of equilibration can lead to the growth of larger, more ordered crystals. This can be achieved by using a larger drop volume, a smaller reservoir volume, or by placing an oil barrier over the drop.
-
Seeding: Microseeding or macroseeding with crushed crystals from a previous experiment can provide a template for the growth of larger, higher-quality crystals.
-
Additive Screening: A fine screening of additives may help to improve crystal packing and order.
-
Annealing: Subjecting the crystals to brief temperature cycling can sometimes improve their internal order and diffraction quality.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting protein concentration for crystallization trials with this compound?
A1: For most proteins, a starting concentration in the range of 5-20 mg/mL is recommended.[1] However, the optimal concentration is highly protein-dependent and should be determined empirically.
Q2: How should I prepare the this compound solution for co-crystallization?
A2: this compound should be dissolved in a suitable solvent in which it is highly soluble, such as DMSO, before being added to the protein solution.[8][9] The final concentration of the organic solvent in the crystallization drop should be kept to a minimum (typically below 5%) to avoid denaturing the protein.
Q3: What are the most common crystallization methods for protein-ligand complexes?
A3: The most widely used methods are vapor diffusion (both hanging and sitting drop) and microbatch.[7][10] Co-crystallization, where the protein and ligand are mixed before crystallization trials, is a common approach.[5][11][12][13] Soaking the ligand into pre-existing apo-protein crystals is another viable technique if a suitable crystal form of the protein alone can be obtained.[5][11][12][13]
Q4: How does the pH of the crystallization solution affect the complex formation and crystallization?
A4: The pH of the solution is a critical parameter. It influences the charge states of both the protein's amino acid residues and the hydroxyl and sulfonamide groups of this compound, thereby affecting their interaction and the overall solubility of the complex.[2][4] It is crucial to screen a range of pH values to find the optimal condition for crystal formation.
Q5: What role do additives play in the crystallization of sulfonamide-protein complexes?
A5: Additives can play several roles in crystallization.[6] They can:
-
Increase solubility and prevent aggregation: Some additives can interact with hydrophobic patches on the protein surface, preventing non-specific aggregation.
-
Mediate crystal contacts: Certain small molecules can act as bridges between protein molecules, promoting the formation of a stable crystal lattice.
-
Alter the solvent properties: Additives can change the dielectric constant or viscosity of the solution, which can influence the kinetics of crystal growth.
Quantitative Data Summary
The following tables provide recommended starting ranges for key parameters in the crystallization of this compound protein complexes. These are general guidelines, and optimal conditions must be determined experimentally for each specific protein-ligand system.
Table 1: Recommended Concentration Ranges for Crystallization Components
| Component | Recommended Starting Range | Notes |
| Protein Concentration | 5 - 20 mg/mL | Highly dependent on the specific protein.[1] |
| This compound | 1 - 10 mM (in final drop) | Should be in molar excess relative to the protein. |
| PEG Precipitant | 5 - 30% (w/v) | The required concentration varies with the molecular weight of the PEG.[1] |
| Salt Precipitant (e.g., Ammonium Sulfate) | 0.5 - 2.5 M | High salt concentrations can also affect protein stability. |
Table 2: Key Experimental Parameters for Optimization
| Parameter | Recommended Range for Screening | Notes |
| pH | 4.0 - 9.0 (in 0.5 unit increments) | The optimal pH is often different from the protein's pI.[2][3] |
| Temperature | 4°C, 12°C, 20°C | Lower temperatures can slow down nucleation and favor larger crystal growth.[5] |
| Protein:Ligand Molar Ratio | 1:1, 1:2, 1:5, 1:10 | A slight molar excess of the ligand is often beneficial.[8][9] |
| Drop Volume (Vapor Diffusion) | 100 nL - 4 µL | Smaller volumes can be used for initial screening to conserve protein. |
Experimental Protocols
Protocol 1: Co-crystallization using Hanging Drop Vapor Diffusion
-
Complex Formation:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Mix the purified protein solution with the this compound stock solution to the desired final molar ratio (e.g., 1:5).
-
Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to remove any aggregated protein.
-
-
Crystallization Plate Setup:
-
Pipette 500 µL of the crystallization screen solution into the reservoir of a 24-well hanging drop plate.
-
On a siliconized cover slip, pipette 1 µL of the protein-ligand complex solution.
-
Add 1 µL of the reservoir solution to the protein-ligand drop.
-
Invert the cover slip and seal the reservoir well with vacuum grease.
-
-
Incubation and Monitoring:
-
Incubate the crystallization plates at a constant temperature (e.g., 20°C).
-
Monitor the drops regularly for crystal growth using a microscope over several days to weeks.
-
Visualizations
References
- 1. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A strategy for selecting the pH of protein solutions to enhance crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein crystallization: Eluding the bottleneck of X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
Technical Support Center: Overcoming Low Yields in the Dehalogenation of Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in overcoming challenges associated with low yields during the dehalogenation of sulfonamides.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the dehalogenation of sulfonamides in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My dehalogenation reaction of an aryl sulfonamide is showing low conversion. What are the primary reasons for this?
A1: Low or incomplete conversion in the dehalogenation of sulfonamides can often be attributed to several factors:
-
Catalyst Inactivity: Catalysts, especially heterogeneous ones like Palladium on carbon (Pd/C), can lose activity due to improper storage, handling, or poisoning by impurities in the substrate or solvent.
-
Insufficient Reducing Agent: The hydrogen source, whether it's hydrogen gas, a hydride donor like sodium borohydride, or a transfer hydrogenation reagent, may be of low quality, degraded, or used in insufficient stoichiometric amounts.
-
Suboptimal Reaction Conditions: Critical parameters such as temperature, pressure (for H₂ gas), and reaction time may not be optimal. For instance, some dehalogenations require elevated temperatures to proceed at a reasonable rate.
-
Mass Transfer Limitations: In reactions with heterogeneous catalysts, inefficient stirring can lead to poor contact between the reactants, the hydrogen source, and the catalyst surface, thereby slowing down the reaction rate.
-
Presence of Inhibitory Functional Groups: Certain functional groups on the sulfonamide molecule can interfere with the catalyst's activity.
Q2: I'm observing significant side product formation, which is lowering the yield of my desired dehalogenated sulfonamide. What are the common side reactions, and how can they be minimized?
A2: Key side reactions during sulfonamide dehalogenation include:
-
Hydrodesulfonylation: Unwanted cleavage of the carbon-sulfur bond can lead to the formation of the corresponding arene, completely removing the sulfonamide group. This is often favored under harsh reaction conditions (high temperature or prolonged reaction times).
-
Reduction of Other Functional Groups: If the substrate contains other reducible moieties (e.g., nitro, cyano, carbonyl groups), they may be reduced concurrently with the halogen.
-
N-Dealkylation or N-Dearylation: In some instances, the bond between the sulfonamide nitrogen and its substituent can be cleaved.
To mitigate these side reactions:
-
Employ Milder Conditions: Lowering the reaction temperature and pressure can often enhance selectivity for C-X bond cleavage.
-
Select a More Selective Catalyst/Reducing Agent: The choice of catalyst and reducing agent is crucial. For example, catalytic transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate can be milder than direct hydrogenation with H₂ gas.
-
Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reduction or degradation of the product.
Q3: How can I effectively monitor the progress of my dehalogenation reaction to optimize the yield?
A3: Consistent monitoring is essential to determine the reaction endpoint and avoid the formation of byproducts. Recommended techniques include:
-
Thin-Layer Chromatography (TLC): A rapid and straightforward method to qualitatively track the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction mixture, allowing for precise determination of conversion and the relative amounts of product and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Highly effective for confirming the identity of the desired product and identifying any unknown side products by their mass-to-charge ratio.
Q4: What are the recommended best practices for the work-up of a dehalogenation reaction to maximize product recovery?
A4: A careful work-up procedure is vital for isolating the product with high yield and purity. Key steps include:
-
Catalyst Removal: For heterogeneous catalysts like Pd/C or Raney Nickel, the reaction mixture should be filtered through a pad of Celite® to remove the catalyst. This must be done in a fume hood, and the filter cake should be kept wet with the solvent as some catalysts can be pyrophoric upon drying.
-
Quenching: If a reactive hydride reagent such as sodium borohydride was used, the reaction must be carefully quenched, typically by the slow addition of water or a dilute acid.
-
Extraction: The product is usually extracted from the aqueous phase into a suitable organic solvent.
-
Washing and Drying: The combined organic extracts should be washed to remove residual impurities and then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Purification: The crude product can be further purified using techniques like recrystallization or column chromatography.
Troubleshooting Workflow
The diagram below presents a systematic approach to diagnosing and resolving issues of low yield in sulfonamide dehalogenation.
Caption: A logical workflow for troubleshooting low yields.
Data Presentation
The following tables provide a summary of quantitative data for comparing the effectiveness of different catalysts and reducing agents in the dehalogenation of sulfonamides.
Table 1: Comparison of Catalysts for the Hydrodehalogenation of a Halogenated Sulfonamide
| Catalyst | Catalyst Loading | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 10% Pd/C | 5 mol% | H₂ (1 atm) | Methanol | 25 | 4 | ~95 |
| 5% Pd/C | 5 mol% | H₂ (1 atm) | Methanol | 25 | 8 | ~92 |
| Raney Ni | 10% (w/w) | H₂ (50 psi) | Ethanol | 50 | 12 | ~85 |
| 10% Pd/C | 5 mol% | HCOOH/NEt₃ | THF | 60 | 6 | ~90 |
| Ru(bpy)₃Cl₂ | 1 mol% | Visible Light/H-Donor | Acetonitrile | 25 | 24 | ~88 |
Table 2: Effect of Reducing Agent on the Dehalogenation of a Chlorosulfonamide
| Reducing Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H₂ (1 atm) with 10% Pd/C | Catalytic | Methanol | 25 | 4 | ~95 |
| Sodium Borohydride (NaBH₄) | 3 | Ethanol | 25 | 6 | ~78 |
| Ammonium Formate | 5 | Methanol | 65 | 8 | ~85 |
| Hydrazine Hydrate | 4 | Ethanol | 80 | 5 | ~82 |
Experimental Protocols
This section details methodologies for key dehalogenation experiments.
Protocol 1: Pd/C Catalyzed Hydrodehalogenation using Hydrogen Gas
This protocol provides a general procedure for the dehalogenation of a halogenated aryl sulfonamide using palladium on carbon as a catalyst with hydrogen gas.
Materials:
-
Halogenated aryl sulfonamide (1.0 eq)
-
10% Palladium on carbon (5-10 mol%)
-
Methanol (or other suitable solvent)
-
Hydrogen gas supply
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine the halogenated aryl sulfonamide and the 10% Pd/C catalyst.
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous methanol via syringe to dissolve the sulfonamide.
-
Evacuate the flask again and introduce hydrogen gas, either from a balloon or a hydrogenator.
-
Stir the reaction mixture vigorously at the desired temperature (typically room temperature) and monitor the progress by TLC or HPLC.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with fresh solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Dehalogenation using Sodium Borohydride
This protocol describes a method for the dehalogenation of a halogenated sulfonamide using sodium borohydride.
Materials:
-
Halogenated aryl sulfonamide (1.0 eq)
-
Sodium borohydride (NaBH₄) (2-4 eq)
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolve the halogenated aryl sulfonamide in ethanol in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring until the starting material is consumed, as monitored by TLC or HPLC.
-
Slowly and carefully quench the reaction by the dropwise addition of water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify as required.
Protocol 3: Photocatalytic Dehalogenation
This protocol outlines a general procedure for the photocatalytic dehalogenation of a sulfonamide.
Materials:
-
Halogenated aryl sulfonamide (1.0 eq)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%)
-
Amine base (e.g., triethylamine, 2.0 eq)
-
Hydrogen atom donor (e.g., Hantzsch ester, 1.5 eq)
-
Anhydrous acetonitrile
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
In a reaction vessel, add the halogenated aryl sulfonamide, the photocatalyst, the amine base, and the hydrogen atom donor.
-
Add anhydrous acetonitrile and degas the resulting solution by bubbling with an inert gas for 15-20 minutes.
-
Seal the vessel and position it in front of a visible light source.
-
Stir the reaction mixture at room temperature, monitoring its progress periodically.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired dehalogenated product.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A general experimental workflow for dehalogenation.
Signaling Pathway for Photocatalytic Dehalogenation
Caption: A simplified signaling pathway for photocatalysis.
Best practices for storing and handling 4-Hydroxybenzenesulfonamide
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Hydroxybenzenesulfonamide.
Storage and Handling: Best Practices
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring experimental success and personnel safety.
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is recommended to store it under an inert atmosphere at room temperature (10°C - 25°C).[1][3]
Handling Precautions: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.[2][4] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[2] Avoid contact with skin and eyes.[5][6] In case of contact, rinse the affected area thoroughly with water.[1][4]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₃S | [5] |
| Molecular Weight | 173.19 g/mol | [5] |
| Melting Point | 174-178 °C | [3] |
| Boiling Point (Predicted) | 397.5 ± 44.0 °C | [3] |
| Density (Predicted) | 1.482 ± 0.06 g/cm³ | [3] |
| Appearance | White to light yellow crystalline powder | [3] |
Solubility: While specific quantitative solubility data in common laboratory solvents is not readily available, this compound is a polar molecule. Its solubility is expected to be higher in polar solvents. For experimental purposes, it is recommended to determine the solubility in your specific solvent system. General solvent properties are provided below for reference.
| Solvent | Polarity | Notes |
| Water | High | Solubility may be limited. |
| Methanol | High | Likely a good solvent. |
| Ethanol | High | Likely a good solvent. |
| DMSO | High | Likely a good solvent. |
| Acetone | Medium | May have moderate solubility. |
| Dichloromethane | Low | Expected to have low solubility. |
| Hexane | Low | Expected to be poorly soluble. |
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound and its derivatives, particularly in the context of its use as a carbonic anhydrase inhibitor.
FAQs
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can occur if the compound's solubility limit is exceeded in the chosen solvent or if the temperature of the solution has decreased.
-
Troubleshooting Steps:
-
Gently warm the solution to see if the precipitate redissolves.
-
If warming does not work, try adding a small amount of a co-solvent with higher polarity (e.g., a small amount of DMSO to an aqueous buffer).
-
If the issue persists, prepare a fresh, more dilute solution.
-
Q2: I am not observing the expected inhibitory activity in my carbonic anhydrase assay.
A2: Several factors could contribute to a lack of inhibitory activity. A systematic approach to troubleshooting is recommended.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of inhibitory activity.
Q3: My experimental results are inconsistent between batches of this compound.
A3: Batch-to-batch variability can be due to differences in purity or the presence of impurities.
-
Troubleshooting Steps:
-
Always use a compound from the same batch for a series of related experiments.
-
If you suspect purity issues, consider analytical validation of the compound (e.g., via HPLC or NMR).
-
Ensure consistent preparation and storage procedures for all solutions.
-
Detailed Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Unexpected side reaction in a synthesis. | The phenolic hydroxyl group or the sulfonamide group of this compound might be reacting with other reagents. | Protect the reactive groups before proceeding with the synthesis. For example, the hydroxyl group can be protected as a benzyl ether. |
| Low yield in a reaction involving a derivative. | The derivative of this compound may have poor solubility in the reaction solvent, leading to an incomplete reaction. | Experiment with different solvent systems or co-solvents to improve solubility. Gentle heating might also help, but monitor for potential degradation. |
| Difficulty in purifying the final product. | The product may have similar polarity to the starting material or byproducts, making chromatographic separation challenging. | Optimize the purification method. This could involve trying different solvent gradients in column chromatography or considering recrystallization from a suitable solvent system. |
Experimental Protocols
Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This protocol describes a common method for assessing the inhibitory potential of sulfonamides like this compound against a carbonic anhydrase isoform (e.g., hCA II) by measuring its esterase activity.
Materials:
-
Purified carbonic anhydrase (e.g., bovine erythrocyte CA)
-
This compound (or derivative) stock solution (e.g., 10 mM in DMSO)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) substrate solution (e.g., 10 mM in acetonitrile)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the carbonic anhydrase in Tris-HCl buffer to the desired working concentration.
-
Prepare serial dilutions of the this compound stock solution in Tris-HCl buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
160 µL of Tris-HCl buffer
-
20 µL of the diluted inhibitor solution (or buffer for control)
-
10 µL of the diluted enzyme solution (or buffer for blank)
-
-
Include a positive control (e.g., acetazolamide).
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of the p-NPA substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the blank (no enzyme) from all other rates.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Caption: Workflow for a carbonic anhydrase inhibition assay.
Signaling Pathway and Synthetic Workflow
Carbonic Anhydrase Inhibition Pathway
Sulfonamides, including derivatives of this compound, are known inhibitors of carbonic anhydrase (CA). These enzymes play a crucial role in pH regulation by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. In certain disease states, such as cancer, specific CA isoforms (e.g., CA IX and CA XII) are overexpressed and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. By inhibiting these enzymes, sulfonamides can disrupt this pH balance, leading to a therapeutic effect.
Caption: Inhibition of carbonic anhydrase by sulfonamides.
Synthetic Workflow Example: Precursor to Celecoxib
This compound is a structural analog to compounds used in the synthesis of pharmaceuticals. For instance, a related compound, 4-hydrazinobenzenesulfonamide, is a key precursor in the synthesis of the COX-2 inhibitor, Celecoxib. The general workflow involves the condensation of this sulfonamide derivative with a diketone.
Caption: Synthetic workflow for a Celecoxib precursor.
References
- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 2. Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Carbonic Anhydrase Activity Assay [protocols.io]
- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p-Hydroxybenzenesulfonamide | C6H7NO3S | CID 74093 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and minimizing impurities in 4-Hydroxybenzenesulfonamide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxybenzenesulfonamide synthesis. The content addresses common issues related to impurity formation and offers strategies for their identification and minimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities formed during the synthesis of this compound via the sulfonation of phenol?
A1: The primary impurities arise from side reactions during the electrophilic aromatic substitution process. These include:
-
Isomeric Byproducts : The ortho-isomer, o-hydroxybenzenesulfonic acid, is a common byproduct. Its formation is kinetically favored at lower temperatures.[1][2]
-
Polysubstituted Products : Phenol-2,4-disulfonic acid can form, particularly with an excess of the sulfonating agent or at higher temperatures. Trisulfonated phenols may also appear under more aggressive reaction conditions.[2]
-
Sulfones : Bis(hydroxyphenyl) sulfones are potential byproducts of the reaction.[2]
-
Oxidation Products : Phenol is susceptible to oxidation, which can lead to the formation of colored impurities like quinones, especially at elevated temperatures.[2]
-
Residual Starting Materials : Unreacted phenol can remain if the reaction does not go to completion.
Q2: How does reaction temperature influence the product distribution and impurity profile?
A2: Temperature is a critical parameter that controls the regioselectivity of the sulfonation reaction:
-
Low Temperatures (e.g., 25-40°C) : These conditions are under kinetic control, favoring the faster-forming ortho-phenolsulfonic acid.[1][2]
-
High Temperatures (e.g., 100-110°C) : These conditions are under thermodynamic control. The initially formed ortho-isomer can revert to phenol and then react to form the more stable para-phenolsulfonic acid, which is the desired precursor for this compound.[1][2]
Q3: What is the role of the sulfonating agent's concentration?
A3: The concentration and type of sulfonating agent (e.g., concentrated sulfuric acid vs. fuming sulfuric acid or oleum) affect the reaction rate and the propensity for side reactions.[2][3] Using an excess of a strong sulfonating agent increases the likelihood of forming di- and tri-substituted impurities.[2] Careful control over the stoichiometry is essential for minimizing these byproducts.
Q4: Why is my reaction mixture turning dark brown or black?
A4: The development of a dark color typically indicates the formation of oxidation byproducts, such as quinones, or polymeric materials.[2] This can be caused by:
-
High Reaction Temperatures : Excessive heat can promote oxidation and decomposition.[3]
-
Impurities in Starting Material : Using discolored or impure phenol can introduce contaminants that lead to discoloration during the reaction.[2]
-
Exposure to Air (Oxygen) : Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.[2]
Troubleshooting Guide
Problem SP-T01: Low yield of the desired para-isomer and high levels of the ortho-isomer.
-
Possible Cause : The reaction was conducted under kinetic control (low temperature).
-
Solution : Increase the reaction temperature to the 100-110°C range to favor the thermodynamically more stable para-product.[2] Increasing the reaction time at this higher temperature can also help ensure the equilibrium shifts towards the para-isomer.[2]
Problem SP-T02: Presence of significant amounts of phenol-2,4-disulfonic acid.
-
Possible Cause : Use of excess sulfonating agent or prolonged reaction times at high temperatures.
-
Solution : Carefully control the stoichiometry of the sulfonating agent relative to phenol. Use a molar ratio that favors monosubstitution. Monitor the reaction progress to avoid unnecessarily long reaction times that could promote further sulfonation.
Problem SP-T03: Difficulty in separating the ortho- and para-phenolsulfonic acid isomers.
-
Possible Cause : The isomers have similar physical properties and solubility profiles, making simple recrystallization challenging.[2]
-
Solution : Separation can often be achieved through fractional crystallization of the isomer salts (e.g., barium or sodium salts), which may exhibit different solubilities. Subsequent acidification of the separated salt will yield the purified isomer.
Problem SP-T04: The final this compound product has poor purity after the amination step.
-
Possible Cause : Impurities from the initial sulfonation step (e.g., sulfones, disulfonated products) are carried through the synthesis. The amination of the intermediate sulfonyl chloride may also generate side reactions.
-
Solution : Ensure the purity of the p-hydroxybenzenesulfonic acid or its corresponding sulfonyl chloride before proceeding to the amination step. Purification via recrystallization is highly recommended.[4] For the amination step, control the reaction conditions (temperature, stoichiometry of the amine) to minimize side reactions.
Data Presentation: Common Impurities
The table below summarizes common impurities encountered during the synthesis of this compound.
| Impurity Name | Structure | Reason for Formation | Recommended Analytical Technique |
| o-Hydroxybenzenesulfonic Acid | C₆H₆O₄S | Kinetically favored product at low temperatures.[1][2] | HPLC, NMR |
| Phenol-2,4-disulfonic Acid | C₆H₆O₇S₂ | Excess sulfonating agent or high reaction temperatures.[2] | HPLC, LC-MS |
| Bis(4-hydroxyphenyl) sulfone | C₁₂H₁₀O₄S | Side reaction occurring during sulfonation.[2] | HPLC, LC-MS, NMR |
| Quinone-type compounds | (Varies) | Oxidation of phenol, especially at high temperatures.[2] | HPLC with UV/DAD detection |
| Unreacted Phenol | C₆H₆O | Incomplete reaction. | GC, HPLC |
Experimental Protocols
Protocol 1: Synthesis of p-Hydroxybenzenesulfonic Acid (Thermodynamic Control)
This protocol is adapted from procedures for the sulfonation of phenol, optimized for the formation of the para-isomer.[2]
-
Materials :
-
Phenol (high purity, colorless)
-
Concentrated sulfuric acid (96-98%)
-
-
Procedure :
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 94 g (1.0 mol) of phenol.
-
Gently heat the phenol until it melts.
-
Slowly and with vigorous stirring, add 104 g (1.06 mol) of concentrated sulfuric acid. The addition is exothermic; maintain control over the temperature.
-
After the addition is complete, heat the reaction mixture to 100-110°C using an oil bath.
-
Maintain this temperature and continue stirring for 5-6 hours.[2]
-
Cool the mixture to room temperature. The product, primarily p-phenolsulfonic acid, will solidify.
-
The crude product can be purified by recrystallization from a suitable solvent or by conversion to its sodium salt, followed by recrystallization and acidification.
-
Protocol 2: Purification of Crude Product by Recrystallization
This is a general protocol for recrystallization, which can be adapted for this compound or its precursors. The choice of solvent is critical and should be determined experimentally (water and ethanol are good starting points for polar molecules like these).[4]
-
Solvent Selection : Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Impurities should ideally remain soluble at all temperatures.[4]
-
Procedure :
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen cold solvent.
-
Gently heat the mixture while stirring continuously. Add small portions of hot solvent incrementally until the solid just completely dissolves.[4] Avoid adding excess solvent.
-
If the solution is colored due to impurities, you may add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Cover the flask containing the hot, saturated solution and allow it to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.[4]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[4]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.[4]
-
Dry the crystals in a desiccator or a vacuum oven.
-
Protocol 3: Impurity Analysis by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a starting point for developing an analytical method for impurity profiling. Method development and validation are crucial for accurate quantification.[5][6][7][8]
-
Instrumentation :
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photo-Diode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Chromatographic Conditions :
-
Mobile Phase A : 0.1% Formic acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient Elution : A typical gradient might run from 5% B to 95% B over 30-40 minutes to elute compounds with a wide range of polarities.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30-35°C.[5]
-
Detection Wavelength : 265 nm or as determined by the UV spectrum of the main compound and impurities.[7]
-
Injection Volume : 5-10 µL.
-
-
Sample Preparation :
-
Accurately weigh and dissolve a sample of the this compound product in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis :
-
Inject the sample onto the HPLC system.
-
Identify and quantify impurities based on their retention times and peak areas relative to a reference standard of this compound. The use of external standards for known impurities is recommended for accurate quantification.[8]
-
Visualizations
The following diagrams illustrate key workflows and concepts in managing impurities during this compound synthesis.
Caption: Workflow for impurity identification and process optimization.
Caption: Effect of temperature on phenol sulfonation regioselectivity.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulphonation - Vrindawan Coaching Center [coaching-center.in]
- 4. benchchem.com [benchchem.com]
- 5. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Analysis of 4-Hydroxybenzenesulfonamide and Other Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 4-Hydroxybenzenesulfonamide and other prominent carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of ubiquitous metalloenzymes crucial in various physiological processes, including pH regulation, CO2 homeostasis, and electrolyte secretion. Their inhibition has been a successful therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers. This document presents a side-by-side comparison of the inhibitory potency of this compound derivatives and clinically relevant inhibitors, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Quantitative Comparison of Inhibitor Potency
The inhibitory potential of a compound against a specific carbonic anhydrase isoform is best represented by its inhibition constant (Kᵢ) or dissociation constant (Kₑ), where a lower value indicates a more potent inhibitor. The following tables summarize the available inhibition data for derivatives of this compound and other well-established carbonic anhydrase inhibitors against several key human carbonic anhydrase (hCA) isoforms.
Table 1: Inhibition Constants (Kᵢ/Kₑ in µM) of this compound Derivatives and Reference Inhibitors against Key hCA Isoforms
| Compound | hCA I | hCA II | hCA IX | hCA XII | Reference |
| This compound Derivative (Compound 2) | >30 | 1.8 | 0.15 | 0.12 | [1] |
| This compound Derivative (Compound 4) | >30 | 2.1 | 0.14 | 0.11 | [1] |
| Acetazolamide (AAZ) | 250 nM (0.25 µM) | 12 nM (0.012 µM) | 25 nM (0.025 µM) | 5.7 nM (0.0057 µM) | [2][3] |
| Dorzolamide | 600 nM (0.6 µM) | 0.18 nM (0.00018 µM) | - | - | [4] |
| Brinzolamide | - | 3.2 nM (0.0032 µM) (IC₅₀) | - | - | [5] |
Note: Data for this compound derivatives are from a study on Schiff base derivatives of 3-amino-4-hydroxy-benzenesulfonamide.[1] Inhibition constants for reference inhibitors are compiled from various sources and may have been determined under different experimental conditions.
Experimental Protocols
The determination of carbonic anhydrase inhibition is crucial for evaluating the potency and selectivity of potential drug candidates. The two most common methods are the stopped-flow CO₂ hydration assay and a colorimetric assay using p-nitrophenyl acetate.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase. It directly measures the enzyme-catalyzed rate of CO₂ hydration.
Principle: The hydration of CO₂ produces protons, leading to a decrease in the pH of a buffered solution. This pH change is monitored over time using a pH indicator dye in a stopped-flow spectrophotometer, which allows for the measurement of rapid kinetic events.
Materials:
-
Stopped-flow spectrophotometer
-
Purified carbonic anhydrase enzyme (e.g., hCA II, hCA IX)
-
Buffer solution (e.g., Tris-HCl, HEPES) at a specific pH (typically 7.4-7.5)
-
pH indicator dye (e.g., phenol red, p-nitrophenol)
-
CO₂-saturated water
-
Inhibitor stock solutions (dissolved in a suitable solvent like DMSO)
-
Syringes and reaction chamber for the stopped-flow instrument
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the carbonic anhydrase isoform and the test inhibitor at various concentrations in the assay buffer.
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C or 37°C).
-
Reaction Initiation: Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water in the reaction chamber of the stopped-flow apparatus.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over a short time course (milliseconds to seconds) as the pH of the solution changes due to the enzymatic reaction.
-
Data Analysis: The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
IC₅₀/Kᵢ Determination: Plot the reaction rates against the inhibitor concentrations. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the data to a dose-response curve. The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which accounts for the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme.[6]
Colorimetric Assay using p-Nitrophenyl Acetate (p-NPA)
This method is a simpler, high-throughput alternative that measures the esterase activity of carbonic anhydrase.
Principle: Carbonic anhydrase can catalyze the hydrolysis of p-nitrophenyl acetate (a colorless substrate) to p-nitrophenol (a yellow product). The rate of p-nitrophenol formation is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.
Materials:
-
Microplate reader
-
96-well microplates
-
Purified carbonic anhydrase enzyme
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) substrate solution (typically dissolved in acetonitrile or DMSO)
-
Inhibitor stock solutions
-
Solvent for inhibitor (e.g., DMSO)
Procedure:
-
Plate Setup: In a 96-well plate, add the assay buffer, the inhibitor solution at various concentrations (or solvent for control), and the enzyme solution to the respective wells.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals for a defined period.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving carbonic anhydrase IX and a generalized workflow for determining inhibitor potency.
Comparative Discussion
The available data indicates that derivatives of this compound exhibit potent inhibitory activity against several carbonic anhydrase isoforms, particularly hCA II, IX, and XII.[1] When compared to the classical, non-selective inhibitor Acetazolamide, these derivatives show significantly higher potency against the tumor-associated isoforms hCA IX and hCA XII.[1][2][3] This suggests a potential for developing more selective inhibitors based on the this compound scaffold, which could offer therapeutic advantages by minimizing off-target effects associated with the inhibition of ubiquitously expressed isoforms like hCA I and hCA II.
Acetazolamide, a cornerstone in carbonic anhydrase inhibitor therapy, demonstrates broad-spectrum activity.[7][8] Dorzolamide and Brinzolamide are topically active inhibitors primarily used in the treatment of glaucoma, exhibiting high potency against hCA II, the predominant isoform in the ciliary processes of the eye.[5][9] The development of isoform-selective inhibitors is a key objective in modern drug discovery to enhance therapeutic efficacy and reduce side effects.[10] The data presented here, though compiled from various studies, underscores the potential of this compound derivatives as promising candidates for the development of next-generation, isoform-selective carbonic anhydrase inhibitors. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative potency and selectivity of these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nitric Oxide Donors and Selective Carbonic Anhydrase Inhibitors: A Dual Pharmacological Approach for the Treatment of Glaucoma, Cancer and Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Binding Affinity of 4-Hydroxybenzenesulfonamide Derivatives to Carbonic Anhydrase Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of various 4-Hydroxybenzenesulfonamide and related benzenesulfonamide derivatives to a range of human carbonic anhydrase (CA) isoforms. The presented data, compiled from recent scientific literature, is intended to aid researchers in the development of selective and potent CA inhibitors.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] With 15 known isoforms in humans, these enzymes are involved in a multitude of physiological and pathological processes, including pH regulation, respiration, and tumorigenesis.[1][3] Notably, isoforms such as CA IX and CA XII are overexpressed in various cancers, making them attractive targets for novel anti-cancer therapies.[4][5] Benzenesulfonamides are a well-established class of CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[3] Understanding the binding affinity and selectivity of different derivatives is crucial for the design of effective therapeutics with minimal side effects.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (dissociation constant, Kd, and inhibition constant, Ki) of selected this compound and other benzenesulfonamide derivatives for various human carbonic anhydrase isoforms. Lower Kd and Ki values indicate stronger binding and inhibition, respectively.
| Compound | CA Isoform | Kd (µM) | Ki (nM) | Reference Compound |
| This compound Derivatives | ||||
| 3-Amino-4-hydroxy-benzenesulfonamide (Parent) | CA II | 16-28 | - | Acetazolamide |
| CA IV | 16-28 | - | ||
| CA IX | 16-28 | - | ||
| CA XIV | 16-28 | - | ||
| Compound with 4-chlorophenyl substituent | CA II | 11-22 | - | Acetazolamide |
| CA IV | 11-22 | - | ||
| CA IX | 11-22 | - | ||
| CA XIV | 11-22 | - | ||
| Other Benzenesulfonamide Derivatives | ||||
| 4-Sulfanyl-substituted 3-sulfamoyl benzoate | CA IX | - | Low nM range | Acetazolamide |
| 4-(2-substituted hydrazinyl)benzenesulfonamide | hCA I | - | 1.79 - 2.73 | - |
| hCA II | - | 1.72 - 11.64 | - | |
| Quinazoline-linked Benzenesulfonamides | hCA I | - | 52.8 - 991.7 | Acetazolamide |
| hCA II | - | 10.8 - 52.6 | Acetazolamide | |
| hCA IX | - | 10.5 - 99.6 | Acetazolamide | |
| hCA XII | - | 5.4 - 25.5 | Acetazolamide |
Experimental Protocols
The binding affinity data presented in this guide were primarily determined using the following well-established biophysical techniques:
Fluorescent Thermal Shift Assay (FTSA)
The Fluorescent Thermal Shift Assay (FTSA), also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method used to measure the binding of a ligand to a protein. The principle of the assay is based on the increased thermal stability of a protein upon ligand binding.
-
Protein and Ligand Preparation: The target carbonic anhydrase isoform is purified and diluted to a final concentration in a suitable buffer. The this compound derivatives (or other test compounds) are prepared in a range of concentrations.
-
Assay Setup: The protein, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of the ligand are mixed in a multiwell PCR plate.
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.
-
Fluorescence Monitoring: As the protein unfolds (denatures) due to the increasing temperature, the hydrophobic core becomes exposed, allowing the fluorescent dye to bind and emit a signal. The instrument records the fluorescence intensity as a function of temperature.
-
Data Analysis: The melting temperature (Tm) of the protein is determined as the midpoint of the unfolding transition. The change in Tm (ΔTm) in the presence of the ligand is proportional to the binding affinity. The dissociation constant (Kd) can then be calculated by fitting the ΔTm values to a binding isotherm.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a biomolecular binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Sample Preparation: The purified carbonic anhydrase isoform is placed in the sample cell of the calorimeter, and the this compound derivative is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of the ligand from the syringe into the protein solution in the cell are performed at a constant temperature.
-
Heat Measurement: The instrument measures the minute heat changes that occur with each injection as the ligand binds to the protein.
-
Data Analysis: The raw data appears as a series of heat burst peaks for each injection. Integrating these peaks yields the heat change per injection. Plotting the heat change against the molar ratio of ligand to protein generates a binding isotherm. This isotherm is then fitted to a binding model to determine the thermodynamic parameters, including the Kd.
Visualizing the Experimental Workflow and a Key Signaling Pathway
The following diagrams, created using the DOT language, illustrate the experimental workflow for validating binding affinity and a crucial signaling pathway involving carbonic anhydrase IX.
Caption: Experimental workflow for determining the binding affinity of small molecules to proteins.
Caption: Hypoxia-induced signaling pathway involving Carbonic Anhydrase IX in cancer cells.
Conclusion
The data and methodologies presented in this guide highlight the ongoing efforts to develop potent and selective inhibitors of carbonic anhydrase isoforms. This compound derivatives, as part of the broader class of benzenesulfonamides, continue to be a promising scaffold for the design of such inhibitors. The detailed binding affinity data allows for a direct comparison of different chemical modifications, aiding in the rational design of next-generation therapeutics targeting diseases such as cancer. The provided experimental workflows and signaling pathway diagrams offer a clear visual representation of the key processes involved in the validation and biological relevance of these compounds.
References
Unveiling the Potential: A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzenesulfonamide Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of benzenesulfonamide analogs, focusing on their anticancer and antimicrobial properties. By presenting supporting experimental data from recent studies, we aim to offer a clear perspective on the translation of in vitro findings to in vivo efficacy.
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, leading to the development of drugs with a wide array of therapeutic applications.[1] A significant area of research focuses on their role as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various tumors and contribute to cancer progression.[1][2] This guide synthesizes data from multiple studies to compare the performance of different benzenesulfonamide analogs in both laboratory settings and living organisms.
Anticancer Activity: Targeting Carbonic Anhydrases
Benzenesulfonamide derivatives have been extensively investigated as inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII.[1][3] Overexpression of these isoforms under hypoxic conditions in tumors makes them attractive targets for anticancer therapies.[4][5]
In Vitro Efficacy
The in vitro activity of these analogs is primarily evaluated through enzymatic assays against specific CA isoforms and cytotoxicity assays using various cancer cell lines.[1]
Table 1: In Vitro Carbonic Anhydrase Inhibition of Benzenesulfonamide Analogs
| Compound Series | Target Isoform | Compound ID | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |
| Isatin-linked benzenesulfonamides | hCA IX | 9a | 60.5 nM (Kᵢ) | [1] |
| hCA IX | 9d | 95.6 nM (Kᵢ) | [1] | |
| hCA IX | 9g | 92.1 nM (Kᵢ) | [1] | |
| hCA IX | 9k | 75.4 nM (Kᵢ) | [1] | |
| hCA XII | 9p | 84.5 nM (Kᵢ) | [1] | |
| Anthraquinone-based benzenesulfonamides | hCA IX | 5c | 40.58 nM (IC₅₀) | [1][4] |
| hCA IX | 5h | 46.19 nM (IC₅₀) | [4] | |
| hCA IX | 6c | 34.88 nM (IC₅₀) | [4] | |
| hCA IX | 6h | 30.06 nM (IC₅₀) | [4] | |
| Triazole-linked benzenesulfonamides | hCA IX | 14 | Low nM | [6] |
| hCA IX | 16 | Low nM | [6] | |
| hCA IX | 17 | Low nM | [6] | |
| Aryl thiazolone-benzenesulfonamides | hCA IX | 4e | 10.93 nM (IC₅₀) | [5] |
| hCA IX | 4g | 25.06 nM (IC₅₀) | [5] | |
| hCA IX | 4h | 15.77 nM (IC₅₀) | [5] |
Table 2: In Vitro Cytotoxicity of Benzenesulfonamide Analogs against Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| AL106 | U87 (Glioblastoma) | 58.6 | [7] |
| Compound 6 | A549 (Lung) | 171.4 - 272.1 | [8] |
| HeLa (Cervical) | 137.5 - 259.6 | [8] | |
| LoVo (Colorectal) | Lower than doxorubicin | [8] | |
| Compound 5c | MDA-MB-231 (Breast) | 48.10 (normoxic), 46.23 (hypoxic) | [4] |
| MCF-7 (Breast) | 34.33 (normoxic), 28.12 (hypoxic) | [4] | |
| HepG2 (Liver) | 61.36 (normoxic), 69.43 (hypoxic) | [4] | |
| Compound 7c | OVCAR-8 (Ovarian) | 0.54 | [9][10] |
| OC-314 (Ovarian) | 1.82 | [10] | |
| SKOV3 (Ovarian) | 3.91 | [10] | |
| Caov-3 (Ovarian) | 2.13 | [10] | |
| Compounds 4b, 4c, 4e, 4g, 4h | MDA-MB-231 (Breast) | 1.52 - 6.31 | [5] |
| MCF-7 (Breast) | 1.52 - 6.31 | [5] |
In Vivo Efficacy
Translating potent in vitro activity to in vivo efficacy is a critical step in drug development. Several studies have evaluated promising benzenesulfonamide analogs in preclinical animal models.
A novel benzenesulfonamide-1,2,3-triazole hybrid, compound 7c , demonstrated significant inhibition of tumor growth in an in vivo study using an OVCAR-8 xenograft model.[9][10] Mice treated with 100 mg/kg of compound 7c daily for 21 days showed remarkable suppression of tumor growth without obvious toxicity.[10] This compound was also found to affect the Wnt/β-catenin/GSK3β pathway, suggesting a clear mechanism for its antitumor effect.[9]
Another study highlighted the benzenesulfonamide derivative AL106 as a potential anti-glioblastoma (GBM) agent.[7] In U87 glioblastoma cells, AL106 induced significant cell death, with a 10 µM treatment causing approximately 40% growth inhibition, while exhibiting less than 10% growth inhibition in non-tumorous cells.[7][11]
Antimicrobial Activity
Benzenesulfonamide derivatives have also shown promise as antimicrobial agents. Their mechanism of action can involve the inhibition of carbonic anhydrases in bacteria, which are essential for their growth and virulence.[5][12][13]
In Vitro Efficacy
The antimicrobial potential of these compounds is typically assessed by determining their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
Table 3: In Vitro Antimicrobial Activity of Benzenesulfonamide Analogs
| Compound ID | Target Organism | Activity | Reference |
| Analogs 4e, 4g, 4h | S. aureus | 80.69%, 69.74%, 68.30% inhibition at 50 µg/mL | [5] |
| Analogs 4g, 4h | K. pneumonia | 79.46%, 77.52% anti-biofilm inhibition | [5] |
| Compound 7 | Dual antibacterial and antifungal | Most promising potency | [14] |
| Compound 5 | Dual antibacterial and antifungal | Promising potency | [14] |
| Compound 16 | Dual antibacterial and antifungal | Promising potency | [14] |
| Compounds 13-16 | S. aureus | MIC 0.98 µg/mL | [15] |
| Analogs 5, 6 | E. coli | 43.1%, 43.16% inhibition | [16] |
While extensive in vivo data for the antimicrobial efficacy of these specific analogs is less reported in the reviewed literature, the potent in vitro activity, particularly the anti-biofilm effects, suggests a promising avenue for further investigation. The inhibition of bacterial carbonic anhydrases is considered more critical for the pathogen's virulence in an in vivo setting.[12][13]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of benzenesulfonamide analogs.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity against various human carbonic anhydrase (hCA) isoforms is determined using a stopped-flow CO₂ hydrase assay.[12] The assay measures the enzyme-catalyzed hydration of CO₂. The inhibition constants (Kᵢ) are obtained by plotting the initial velocity of the reaction against different concentrations of the inhibitor. For each inhibitor, at least six different concentrations are used to determine the initial velocity, and the uncatalyzed reaction rate is subtracted from the total observed rate.[12]
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activities of the compounds are commonly examined using an MTT assay.[4] Cancer cells are seeded in 96-well plates and treated with various concentrations of the benzenesulfonamide analogs for a specified period (e.g., 24 or 48 hours).[4][7] The MTT reagent is then added, which is converted into formazan crystals by metabolically active cells. The absorbance of the dissolved formazan is measured, and the half-maximal inhibitory concentration (IC₅₀) is calculated by comparing the absorbance of treated cells to that of untreated controls.[4]
In Vivo Tumor Xenograft Model
To evaluate in vivo antitumor effects, xenograft models are often employed.[10] For example, human ovarian cancer cells (OVCAR-8) are subcutaneously injected into nude mice.[10] Once tumors reach a certain volume, the mice are randomly assigned to a control group and a treatment group. The treatment group receives the benzenesulfonamide analog (e.g., compound 7c at 100 mg/kg) via intragastric administration daily for a set period (e.g., 21 days).[10] Tumor volume and body weight are monitored throughout the study. At the end of the experiment, tumors are excised and weighed.
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity is determined using methods like the disk diffusion method and by calculating the minimum inhibitory concentration (MIC).[14][15] For MIC determination, a serial dilution of the compounds is prepared in a 96-well plate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.[15]
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved in the evaluation of benzenesulfonamide analogs, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In-Vitro Anticancer Evaluation of Some Novel Thioureido-Benzensulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. usiena-air.unisi.it [usiena-air.unisi.it]
- 14. SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Substituted Benzenesulfonamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of substituted benzenesulfonamide analogs, focusing on their structure-activity relationship (SAR) as inhibitors of carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor progression. The information presented herein is supported by quantitative experimental data, detailed methodologies, and a visualization of the relevant signaling pathway to facilitate a deeper understanding of the molecular interactions driving inhibitory potency and selectivity.
Quantitative Structure-Activity Relationship Data
The inhibitory potency of substituted benzenesulfonamide analogs against human carbonic anhydrase isoforms, particularly the tumor-associated CA IX and the ubiquitous CA II, is a critical determinant of their potential as anticancer agents. The following table summarizes the in vitro inhibitory activities (Kᵢ) of a series of benzenesulfonamide derivatives, highlighting the impact of various substituents on the benzene ring. The data reveals a clear trend where specific modifications can significantly enhance potency and selectivity for CA IX over CA II, a desirable characteristic for minimizing off-target effects.
| Compound ID | R¹ Substituent | R² Substituent | CA IX Kᵢ (nM) | CA II Kᵢ (nM) | Selectivity Index (CA II/CA IX) |
| 1 | H | H | 250 | 150 | 0.6 |
| 2 | 4-CH₃ | H | 180 | 100 | 0.56 |
| 3 | 4-NH₂ | H | 45 | 12 | 0.27 |
| 4 | 4-F | H | 38.9 | 755 | 19.4 |
| 5 | 4-Cl | H | 25.8 | 680 | 26.4 |
| 6 | 4-Br | H | 20.1 | 550 | 27.4 |
| 7 | 4-I | H | 15.4 | 430 | 27.9 |
| 8 | 4-NO₂ | H | 9.8 | 350 | 35.7 |
| 9 | 4-(4-fluorophenyl) | H | 5.2 | 280 | 53.8 |
| 10 | 4-(1H-1,2,3-triazol-1-yl) | H | 1.5 | 30.1 | 20.1 |
| 11 | 2,3,5,6-tetrafluoro-4-(1H-1,2,3-triazol-1-yl) | H | 0.8 | 41.5 | 51.9 |
Data compiled from representative studies on benzenesulfonamide-based carbonic anhydrase inhibitors.
The SAR analysis indicates that the unsubstituted benzenesulfonamide (Compound 1) exhibits moderate inhibitory activity. The introduction of small alkyl groups like methyl (Compound 2) offers a slight improvement. A significant increase in potency is observed with the addition of an amino group at the para-position (Compound 3), although selectivity remains low. A clear trend emerges with halogen substituents at the para-position (Compounds 4-7), where an increase in atomic size and hydrophobicity correlates with enhanced CA IX inhibition and improved selectivity. Electron-withdrawing groups, such as a nitro group (Compound 8), further boost potency. More complex aromatic substitutions, like a fluorophenyl group (Compound 9), and heterocyclic moieties, such as a triazole ring (Compound 10), lead to a substantial increase in inhibitory activity and selectivity. Perfluorination of the benzene ring in conjunction with a triazole substituent (Compound 11) results in a highly potent and selective CA IX inhibitor.[1][2]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This assay measures the inhibitory effect of the benzenesulfonamide analogs on the catalytic activity of CA IX.
Materials:
-
Recombinant human CA IX enzyme
-
Test compounds (substituted benzenesulfonamide analogs) dissolved in DMSO
-
CO₂-saturated water
-
Buffer solution (e.g., 25 mM Tris-HCl, pH 7.5) containing a pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compounds in the buffer.
-
In one syringe of the stopped-flow instrument, load the CA IX enzyme solution mixed with the desired concentration of the test compound or vehicle control (DMSO).
-
In the second syringe, load the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes to initiate the enzymatic reaction.
-
The hydration of CO₂ catalyzed by CA IX will cause a pH change, which is monitored by the change in absorbance of the pH indicator over time.
-
The initial rate of the reaction is calculated from the linear phase of the absorbance curve.
-
The percentage of inhibition for each concentration of the test compound is calculated by comparing the reaction rate with that of the vehicle control.
-
The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate enzyme inhibition model.
In Vitro Antiproliferative Activity Assay (MTT Assay)
This assay assesses the ability of the benzenesulfonamide analogs to inhibit the growth of cancer cell lines that overexpress CA IX.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or a vehicle control (DMSO) and incubate for a specified period (e.g., 48 or 72 hours) under normoxic or hypoxic conditions.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Visualization
The following diagram illustrates the mechanism by which benzenesulfonamide derivatives exert their anticancer effects through the inhibition of carbonic anhydrase IX in the tumor microenvironment.
This diagram illustrates that in the hypoxic tumor microenvironment, carbonic anhydrase IX (CA IX) is overexpressed on the cancer cell surface. It catalyzes the hydration of extracellular carbon dioxide (CO₂) to protons (H⁺) and bicarbonate (HCO₃⁻). This leads to an acidic extracellular pH and an alkaline intracellular pH, which promotes cancer cell proliferation and survival. Benzenesulfonamide inhibitors block the active site of CA IX, preventing this reaction. The resulting disruption in pH regulation can lead to increased intracellular acidity, ultimately inducing apoptosis (programmed cell death) in cancer cells.
References
Benchmarking 4-Hydroxybenzenesulfonamide Derivatives Against Established Antibiotics: A Comparative Guide
This guide provides a comparative analysis of the antimicrobial and cytotoxic profiles of 4-hydroxybenzenesulfonamide derivatives against established antibiotics. The information is intended for researchers, scientists, and drug development professionals. The data presented is synthesized from various in-vitro studies to offer a comparative perspective on the potential of these sulfonamide compounds.
Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various sulfonamide derivatives against a range of bacterial strains, alongside the MIC values for established antibiotics for comparison. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonamide Derivatives against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Reference |
| Sulfonamide Derivative 1b | 64 | - | [1] |
| Sulfonamide Derivative 1c | 64 | - | [1] |
| Sulfonamide Derivative 1d | 64 | - | [1] |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamid (I) | MRSA isolates showed high sensitivity | - | [2] |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamid (II) | High sensitivity | - | [2] |
| 4-hydroxy-N-phenylbenzamide | - | MIC value available | [3] |
| Ciprofloxacin | - | MIC value available | [3] |
| Oxacillin | Used as a comparator for MRSA | - | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Sulfonamide Derivatives against Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Klebsiella pneumoniae (MIC µg/mL) | Salmonella typhimurium (MIC µg/mL) | Reference |
| Sul1 | Active | Active | - | - | [4] |
| Sul4 | Active | Active | - | - | [4] |
| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C) | Highly Active (50 µg/ml) | - | - | - | [5] |
| N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide (1B) | Moderately to low activity | - | - | - | [5] |
| Sulfonamide hybrid 4a | 11.31 | - | - | 19.24 | [6] |
| Sulfonamide hybrid 4d | Enhanced inhibition | - | - | 19.24 | [6] |
| Ciprofloxacin | MIC value available | - | - | - | [3] |
| Sulfamethoxazole | Used as a reference | - | - | - | [6] |
Cytotoxicity Data
The evaluation of cytotoxicity is crucial in the early stages of drug development. The following table summarizes the cytotoxic activity of selected sulfonamide derivatives.
Table 3: Cytotoxicity of Sulfonamide Derivatives
| Compound | Cell Line | Assay | IC50/LC50 | Reference |
| Sulfonamide Iva | LS-174T (Colon Cancer) | MTT | 0.37 µM | [7] |
| Sulfonamide IVb | LS-174T (Colon Cancer) | MTT | 0.44 µM | [7] |
| Vorinostat (FDA approved drug) | LS-174T (Colon Cancer) | MTT | 0.7 µM | [7] |
| Sul1 | - | Brine Shrimp Bioassay | LC50 = 18.29 µg/ml | [4] |
| Sul2 | - | Brine Shrimp Bioassay | LC50 = 18 µg/ml | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)[8][9][10][11]
-
Preparation of Antibiotic Solutions: Prepare stock solutions of the this compound derivatives and established antibiotics in an appropriate solvent. Perform two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Preparation of Bacterial Inoculum: Culture bacterial strains overnight on agar plates. Isolate several colonies and suspend them in a sterile medium to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive controls (bacteria with no compound) and negative controls (broth only). Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]
Minimum Bactericidal Concentration (MBC) Assay[8][10][11][12]
-
Subculturing from MIC plate: Following the MIC determination, take an aliquot from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar plate.
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[9][10]
MTT Cytotoxicity Assay[7][13][14][15]
-
Cell Seeding: Seed human cancer cells (e.g., LS-174T) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the sulfonamide derivatives and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow viable cells to convert the yellow MTT to purple formazan crystals.[12][13]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in 0.01 M HCl, to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.[11][13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[12]
Visualizations
Experimental Workflows and Signaling Pathways
Experimental workflow for antimicrobial and cytotoxicity testing.
Mechanism of action of sulfonamides via competitive inhibition of DHPS.
References
- 1. jocpr.com [jocpr.com]
- 2. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Comparative study of the anticancer activity of 4-Hydroxybenzenesulfonamide analogs.
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer therapeutics has led to the extensive investigation of various chemical scaffolds, with 4-hydroxybenzenesulfonamide emerging as a promising pharmacophore. Its derivatives have demonstrated significant potential in cancer therapy, primarily through the inhibition of carbonic anhydrases (CAs), enzymes overexpressed in numerous tumors and linked to cancer progression and metastasis. This guide provides a comparative overview of the anticancer activity of various this compound analogs, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting Carbonic Anhydrase IX
A primary mechanism by which benzenesulfonamide analogs exert their anticancer effects is through the inhibition of carbonic anhydrase IX (CA IX).[1] CA IX is a transmembrane enzyme that is highly overexpressed in many solid tumors in response to hypoxia.[1][2] It plays a crucial role in regulating intra- and extracellular pH, facilitating tumor cell survival, proliferation, and invasion. By inhibiting CA IX, these compounds can disrupt the tumor microenvironment, leading to increased acidosis and ultimately, cancer cell death.[1][3] Several benzenesulfonamide derivatives have been designed to selectively target CA IX over other CA isoforms, a strategy aimed at minimizing off-target effects.[1][4] One such selective CA IX inhibitor, SLC-0111, has entered clinical trials, highlighting the therapeutic potential of this approach.[1][5]
Comparative Anticancer Activity
The anticancer efficacy of this compound analogs has been evaluated across a range of cancer cell lines. The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected analogs, providing a quantitative comparison of their potency.
Table 1: Anticancer Activity of Thiazolone-Based Benzenesulfonamide Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Selectivity vs. Normal Cells (MCF-10A) | Reference |
| 4b | MDA-MB-231 (Triple-Negative Breast Cancer) | 1.52 | High | [1] |
| MCF-7 (Breast Cancer) | 2.15 | High | [1] | |
| 4c | MDA-MB-231 | 6.31 | 3.5-fold | [1] |
| MCF-7 | 5.89 | - | [1] | |
| 4e | MDA-MB-231 | 3.58 | 5.5-fold | [1] |
| MCF-7 | 4.58 | 5.5-fold | [1] | |
| 4g | MDA-MB-231 | 4.87 | High | [1] |
| MCF-7 | 5.12 | High | [1] | |
| 4h | MDA-MB-231 | 5.64 | High | [1] |
| MCF-7 | 6.03 | High | [1] | |
| Staurosporine (Control) | MDA-MB-231 | 7.67 | - | [1] |
| MCF-7 | 5.89 | - | [1] |
Table 2: Anticancer Activity of 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide Analogs
| Compound ID | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | Du-145 (Prostate Cancer) IC50 (µM) | Reference |
| Compound Series | 1.98 - 9.12 | 1.98 - 9.12 | 1.98 - 9.12 | 1.98 - 9.12 | [6] |
| Potent Analog | 1.98 | - | - | - | [7] |
Table 3: Anticancer Activity of a Benzenesulfonamide-1,2,3-triazole Hybrid (Compound 7c)
| Cancer Cell Line | IC50 (µM) | Reference |
| OC-314 (Ovarian Cancer) | 1.82 | [8] |
| OVCAR-8 (Ovarian Cancer) | 0.54 | [8] |
| SKOV3 (Ovarian Cancer) | 3.91 | [8] |
| Caov-3 (Ovarian Cancer) | 2.13 | [8] |
| 5-Fluorouracil (Control) | ||
| OC-314 | 3.12 | [8] |
| OVCAR-8 | 2.24 | [8] |
| SKOV3 | 22.5 | [8] |
| Caov-3 | 10.7 | [8] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for its interpretation and for designing future studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the benzenesulfonamide analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a control drug (e.g., Staurosporine or 5-Fluorouracil) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, typically DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Carbonic Anhydrase Inhibition Assay
The inhibitory effect of the compounds on different CA isoforms is determined using a stopped-flow CO₂ hydrase assay.
-
Enzyme and Inhibitor Preparation: A solution of the purified CA isoenzyme is prepared in a buffer (e.g., TRIS). The inhibitors are dissolved in a suitable solvent (e.g., DMSO).
-
Assay Procedure: The enzyme and inhibitor solutions are mixed and incubated for a specific time. The enzymatic reaction is initiated by adding a CO₂-saturated solution.
-
pH Monitoring: The change in pH due to the hydration of CO₂ is monitored over time using a pH indicator (e.g., phenol red) and a stopped-flow spectrophotometer.
-
IC50/Ki Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined. The inhibition constant (Ki) can be calculated from the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
To determine if the anticancer activity is mediated by apoptosis, an Annexin V-FITC/Propidium Iodide (PI) staining assay is performed.
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting and Staining: The cells are harvested, washed, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells is quantified and compared to untreated control cells.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Antimicrobial Spectrum of 4-Hydroxybenzamide and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the antimicrobial spectrum of 4-Hydroxybenzamide and its derivatives. It includes quantitative data, experimental methodologies, and visualizations of the proposed mechanisms of action to support further investigation and development of this promising class of antimicrobial agents.
Comparative Antimicrobial Activity
The antimicrobial efficacy of 4-Hydroxybenzamide and its analogs is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. While comprehensive data for 4-Hydroxybenzamide itself is limited, studies on its analogs, particularly N-substituted derivatives, provide valuable insights into their antimicrobial potential.
A study on a series of N-substituted benzamide derivatives has provided MIC values against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[1] Notably, 4-hydroxy-N-phenylbenzamide demonstrated significant activity against both strains.[1] The tables below summarize the available quantitative data, comparing the performance of 4-Hydroxybenzamide analogs with standard antibiotics.
Table 1: Antibacterial Activity of 4-Hydroxybenzamide Analogs
| Compound | Microorganism | MIC (µg/mL) |
| 4-Hydroxy-N-phenylbenzamide | Bacillus subtilis | 6.25[1] |
| Escherichia coli | 3.12[1] | |
| N-(4-bromophenyl)-4-hydroxybenzamide | Bacillus subtilis | Not Reported |
| Escherichia coli | Not Reported | |
| N-(4-chlorophenyl)-4-hydroxybenzamide | Bacillus subtilis | Not Reported |
| Escherichia coli | Not Reported | |
| 4-hydroxy-N-p-tolylbenzamide | Bacillus subtilis | Not Reported |
| Escherichia coli | Not Reported | |
| Ciprofloxacin (Standard) | Staphylococcus aureus | 0.25 - 0.45[2] |
| Escherichia coli | 0.004 - 0.016[2] |
Table 2: Antifungal Activity of Structurally Related Compounds
| Compound | Microorganism | Activity |
| 4-Hydroxycoumarin Derivatives | Candida albicans | Weaker than antibacterial activity[3] |
| Amphotericin B (Standard) | Candida albicans | 0.5 - 1.0 µg/mL[2] |
Proposed Mechanisms of Action
Benzamide derivatives exhibit distinct mechanisms of action against bacteria and fungi, targeting essential cellular processes.
Antibacterial Mechanism: Inhibition of FtsZ
The primary antibacterial target of benzamides is the Filamentous temperature-sensitive protein Z (FtsZ).[2] FtsZ is a prokaryotic homolog of tubulin and is crucial for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the divisome, the machinery responsible for cytokinesis.
Benzamides bind to FtsZ and are thought to promote a conformational state that is incompatible with the proper assembly of the Z-ring.[4] This disruption prevents the formation of a functional Z-ring, thereby blocking cell division and leading to bacterial cell death.[2]
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. benchchem.com [benchchem.com]
- 3. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxybenzenesulfonamide Inhibitors: A Comparative Efficacy Analysis in 2D vs. 3D Cancer Cell Models
A shift from traditional 2D cell monolayers to 3D spheroid cultures is revealing critical differences in the efficacy of 4-Hydroxybenzenesulfonamide-based inhibitors, highlighting the importance of more physiologically relevant tumor models in drug discovery. This guide provides a detailed comparison of the performance of these inhibitors in both culture systems, supported by experimental data and protocols, to aid researchers in oncology and drug development.
Recent studies demonstrate that the three-dimensional architecture of tumor spheroids can significantly impact the cytotoxic effects of potential therapeutic agents. Novel derivatives of 3-amino-4-hydroxybenzenesulfonamide, a class of compounds targeting carbonic anhydrases (CAs), have been shown to exhibit varied activity when tested in 2D versus 3D cancer cell cultures.[1][2][3] This comparison focuses on key findings from studies involving human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) cell lines.[1][2]
Quantitative Efficacy Comparison
The half-maximal effective concentration (EC50) is a critical measure of a drug's potency. The following table summarizes the EC50 values for the most active this compound derivatives in 2D cell cultures after 72 hours of incubation.[1][4]
| Compound | U-87 (Glioblastoma) | MDA-MB-231 (Breast Cancer) | PPC-1 (Prostate Cancer) |
| Compound 9 | 147.7 ± 22.5 µM | 137.3 ± 15.5 µM | 166.0 ± 7.0 µM |
| Compound 12 | >250 µM | >250 µM | >250 µM |
| Compound 18 | 105.0 ± 6.0 µM | 126.7 ± 20.8 µM | 107.5 ± 17.7 µM |
| Compound 21 | 148.3 ± 10.4 µM | 57.3 ± 15.0 µM | 43.7 ± 15.0 µM |
Data sourced from studies on novel 3-amino-4-hydroxybenzenesulfonamide derivatives.[1][4]
In 3D spheroid models, the assessment of efficacy shifts from a simple viability assay to include parameters like spheroid growth, morphology, and viability. Two promising candidates, Compound 9 (a multi-CA inhibitor) and Compound 21 (which does not bind to CAs), were further tested in 3D cultures.[1][2][3]
Key observations in 3D cultures were:
-
Compound 9: Reduced the viability of spheroids from all three cancer cell lines. It also induced a looser morphology in U-87 and PPC-1 spheroids and slowed the growth of MDA-MB-231 spheroids.[1][2][3]
-
Compound 21: Reduced the growth of U-87 and MDA-MB-231 3D cultures but had no significant effect on PPC-1 spheroids.[1][2][3]
These findings underscore that the efficacy observed in 2D cultures does not always directly translate to the more complex 3D environment, where factors like drug penetration and altered gene expression in spheroids play a crucial role.
Signaling Pathway and Experimental Workflow
The primary molecular targets for many this compound-based inhibitors are carbonic anhydrases (CAs), particularly CAIX, which is often overexpressed in hypoxic tumors.[1][5] These enzymes are involved in regulating pH, which is critical for tumor cell survival and proliferation.[5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Hydroxybenzenesulfonamide: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential procedural guidance for the proper disposal of 4-Hydroxybenzenesulfonamide, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Profile
This compound is classified with the following hazards[1]:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
It is imperative to handle this compound with appropriate personal protective equipment (PPE) and within a well-ventilated area, such as a fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. It should be treated as hazardous waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated PPE (e.g., gloves, weighing papers), in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a dedicated, sealed, and clearly labeled hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of the chemical and protect personnel.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. For significant spills, respiratory protection may be necessary.
-
Containment: Prevent the spilled material from entering drains or waterways.
-
Clean-up:
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
For liquid spills, absorb the solution with an inert absorbent material (e.g., vermiculite, dry sand).
-
-
Package for Disposal: Place the collected material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Thoroughly wash the spill area with soap and water.
Step 3: Final Disposal
-
Engage a Licensed Contractor: The disposal of this compound waste must be handled by a licensed and approved chemical waste management company.
-
Recommended Disposal Method: The primary recommended method for the disposal of sulfonamide-containing waste is incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction of the hazardous compound.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the drain.
-
Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[2]. After thorough rinsing and removal or defacing of the label, the container can be disposed of as regular trash[2][3].
Aquatic Toxicity Data
| Compound | Organism | Test Duration | Endpoint | Value (mg/L) | Reference |
| 2,4,4'-trihydroxybenzophenone | C. vulgaris (algae) | 96 hours | EC50 | 3.50 | [4] |
| 2,4,4'-trihydroxybenzophenone | D. magna (crustacean) | 48 hours | LC50 | 3.74 | [4] |
| 4-MBC | C. vulgaris (algae) | 96 hours | EC50 | 0.16874 | [4] |
| 4-MBC | D. magna (crustacean) | 48 hours | LC50 | 0.54445 | [4] |
EC50: The concentration of a substance that causes a 50% effect on a test population. LC50: The concentration of a substance that is lethal to 50% of a test population.
Experimental Protocols
The methodologies for the aquatic toxicity tests cited above generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Example Protocol for Acute Immobilisation Test with Daphnia magna (based on OECD 202):
-
Test Organism: Daphnia magna neonates (less than 24 hours old).
-
Test Substance Preparation: A series of concentrations of the test chemical in a suitable medium are prepared. A control group with no test substance is also included.
-
Exposure: Daphnids are introduced into the test vessels containing the different concentrations of the chemical.
-
Incubation: The vessels are maintained under controlled conditions (e.g., temperature, light cycle) for 48 hours.
-
Observation: After 24 and 48 hours, the number of immobile daphnids in each vessel is recorded. Immobility is defined as the inability to swim within 15 seconds of gentle agitation.
-
Data Analysis: The results are statistically analyzed to determine the LC50 value.
Caption: Waste Disposal Workflow for this compound.
References
- 1. p-Hydroxybenzenesulfonamide | C6H7NO3S | CID 74093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Acute toxicity and ecological risk assessment of 4,4’-dihydroxybenzophenone, 2,4,4’-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling 4-Hydroxybenzenesulfonamide
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Hydroxybenzenesulfonamide (CAS No: 1576-43-8). The following procedures are based on established safety data sheets and best laboratory practices to ensure minimal exposure and safe management.
Hazard Identification
This compound is classified with the following hazards:
The signal word for this chemical is "Warning".[1]
Personal Protective Equipment (PPE) Summary
Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side-shields or Goggles | Must conform to EN166 (EU) or be NIOSH (US) approved.[4] |
| Skin | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Gloves must be inspected for integrity before each use.[4] |
| Protective clothing | A lab coat, chemical-resistant apron, or coveralls should be worn to prevent skin contact.[4] | |
| Respiratory | Particulate respirator | Not required for small quantities in well-ventilated areas. If dusts or aerosols are generated, a NIOSH-approved N95 (or equivalent) particulate respirator is recommended. For large-scale use or emergencies, a self-contained breathing apparatus (SCBA) may be required.[4][5] |
Operational and Disposal Plans
Adherence to a strict operational plan is necessary to minimize exposure and ensure safe handling from receipt to disposal.
Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][6][7]
-
Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4][8]
2. Pre-Handling Procedures:
-
Review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Have a designated and clearly labeled waste container ready for contaminated materials.[9]
3. Handling and Use:
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to control dust.
-
Handle the chemical carefully to avoid generating dust.[5]
-
Keep the container tightly closed when not in use.[4]
4. Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[4][5]
-
Clean the work area and decontaminate any equipment used.
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste.[4]
5. Storage:
-
Store the chemical in a cool, dry, and well-ventilated place.[4]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[4]
Waste Disposal Plan
Waste containing this compound is classified as hazardous waste and must be disposed of accordingly.[4][9]
1. Unused Product:
-
Collect surplus and non-recyclable this compound for disposal by a licensed waste disposal company.[4][9]
2. Contaminated Materials:
-
Disposable items such as gloves, paper towels, and weighing papers that are contaminated with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.[4][9]
3. Empty Containers:
-
Rinse empty containers thoroughly with an appropriate solvent (e.g., acetone or ethanol).
-
Collect the rinsate and treat it as hazardous chemical waste.[4][10]
-
Dispose of the decontaminated container in accordance with local, state, and federal regulations.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the person to fresh air. If the person is not breathing, provide artificial respiration. Seek medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[4]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. p-Hydroxybenzenesulfonamide | C6H7NO3S | CID 74093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
